Hepcidin-2
Description
Historical Context of Hepcidin (B1576463) Discovery and Initial Characterization
Hepcidin was initially identified through independent research efforts focusing on antimicrobial peptides. It was first reported and named in January 1998, based on its production in the liver and apparent bactericidal properties. wikipedia.org Detailed descriptions followed in 2000-2001. wikipedia.org Hepcidin was initially isolated from human urine and blood serum. wikipedia.orgresearchgate.netintrinsiclifesciences.com Around the same time, it was also isolated from plasma ultrafiltrate and termed liver-expressed antimicrobial peptide (LEAP-1). researchgate.netintrinsiclifesciences.comhaematologica.org The connection between hepcidin and iron metabolism was established when studies in mice with a knockout of the hepcidin gene developed severe iron overload, suggesting its involvement in iron regulation. researchgate.nethaematologica.orgkoreamed.org This key regulatory role was further underscored by the identification of hepcidin mutations in patients with hereditary hemochromatosis. haematologica.org The peptide was found to be regulated by factors such as inflammation, iron stores, hypoxia, and anemia. haematologica.org
Overview of Hepcidin's Central Role in Systemic Homeostasis
Hepcidin, primarily synthesized in the liver, is the key regulator of iron entry into the circulation in mammals. wikipedia.orgnih.govclevelandclinic.orgashpublications.org It controls plasma iron concentrations and total body iron content. annualreviews.org Hepcidin exerts its function by controlling the activity of ferroportin, the cellular iron exporter found on macrophages, hepatocytes, and the basolateral surface of enterocytes. haematologica.orgkoreamed.orgclevelandclinic.orgashpublications.org By binding to ferroportin, hepcidin induces its internalization and degradation, thereby reducing iron release from cellular stores and decreasing dietary iron absorption. haematologica.orgkoreamed.orgclevelandclinic.orgashpublications.org This mechanism is crucial for maintaining iron balance, ensuring sufficient iron for processes like hemoglobin synthesis while preventing toxic iron overload. nih.govclevelandclinic.org Hepcidin production is increased by iron loading and inflammation, and suppressed by erythropoietic stimulation and hypoxia. haematologica.orgashpublications.organnualreviews.org
Identification and Nomenclature of Hepcidin Isoforms, including Hepcidin-2
The human hepcidin gene (HAMP) encodes a precursor protein, preprohepcidin (B1576763), which undergoes proteolytic processing to produce mature hepcidin peptides. nih.gov While the predominant and most biologically active form in humans is a 25-amino acid peptide (hepcidin-25), shorter isoforms have also been identified. haematologica.orgnih.govashpublications.orgnih.gov
Distinction and Relationship between Hepcidin-25 (B1576460), Hepcidin-22, and Hepcidin-20 (B1576446)
The human hepcidin gene encodes an 84-amino acid prepropeptide. nih.gov This is cleaved to a 60-amino acid prohepcidin, which is further processed to yield the mature, bioactive 25-amino acid hepcidin-25. wikipedia.org In addition to hepcidin-25, N-terminally truncated isoforms of 22 and 20 amino acids have been identified in human urine. haematologica.orgnih.gov Hepcidin-20 is also detectable in human serum, while hepcidin-22 is primarily found in urine, suggesting it might be a urinary degradation product of hepcidin-25. haematologica.orgnih.gov While hepcidin-25 is the major bioactive form responsible for iron regulation, the physiological significance of the shorter isoforms (hepcidin-22 and hepcidin-20) is not fully understood, though human hepcidin-20 has shown anti-bacterial and anti-fungal activity in vitro at higher concentrations than typically found in healthy individuals. haematologica.orgnih.govnjmonline.nlnih.gov
Specific References to this compound (e.g., Hepcidin Antimicrobial Peptide 2 in Mouse Models)
Unlike humans and several other vertebrates that possess a single hepcidin gene, mice have two related hepcidin genes: hepcidin-1 (B1576454) (Hamp1) and this compound (Hamp2). plos.orgplos.orgnih.gov These genes are located in the same region on mouse chromosome 7 and are thought to have arisen from a gene duplication event. plos.orgplos.orgnih.gov
Mouse hepcidin-1 is predominantly expressed in the liver and is considered the primary regulator of iron homeostasis, analogous to human hepcidin. plos.orgplos.org Studies have shown that targeted disruption of the hepcidin-1 gene in mice results in severe tissue iron overload, while overexpression of hepcidin-1 leads to iron deficiency anemia. plos.orgpnas.org
In contrast, mouse this compound (Hamp2), also known as hepcidin antimicrobial peptide 2, exhibits a different expression pattern and appears to have distinct functions. plos.orgplos.orgnih.govnih.gov While Hamp2 is also expressed in the liver, it is predominantly expressed in the pancreas in some mouse strains. plos.orgplos.orgnih.gov Overexpression of this compound in transgenic mice did not result in the iron metabolism phenotypes observed with hepcidin-1 overexpression, suggesting that this compound does not play a significant role in systemic iron homeostasis in mice. plos.orgnih.gov This highlights the non-redundant roles of the two mouse hepcidin paralogs. plos.org
Research findings indicate that while liver hepcidin-1 mRNA levels and serum Hep-1 peptide levels are decreased in mouse models of hemochromatosis, serum this compound levels were below the limit of detection in these models. plos.org Furthermore, studies investigating radiation exposure in mice identified this compound as a candidate radiation-responsive molecule in mouse urine. nih.govoup.com Urinary this compound levels increased significantly in a dose-dependent manner after gamma irradiation, and this increase was associated with the upregulation of Hamp2 mRNA in the liver. nih.govoup.com Although this compound was detected in urine, it was not found in serum in these studies, consistent with previous reports. oup.com These findings suggest a potential role for mouse this compound in innate immunity or as a biomarker, distinct from the iron-regulatory function of hepcidin-1. plos.orgoup.com
The predicted processed 25-amino acid this compound peptide in mice shares 68% identity with hepcidin-1, with perfect conservation of the eight cysteine residues. nih.gov
Here is a table summarizing some key distinctions between mouse hepcidin-1 and this compound:
| Feature | Mouse Hepcidin-1 (Hamp1) | Mouse this compound (Hamp2) |
| Primary Expression | Liver plos.orgplos.org | Pancreas (in some strains), Liver plos.orgplos.orgnih.gov |
| Role in Iron Homeostasis | Major regulator plos.orgplos.org | Minimal or no significant role plos.orgnih.gov |
| Phenotype (Overexpression) | Severe iron deficiency anemia plos.orgpnas.org | Normal iron metabolism phenotype plos.orgnih.gov |
| Detection in Serum | Detectable plos.org | Below limit of detection in some studies plos.orgoup.com |
| Detection in Urine | Not specified in search results | Predominantly present plos.orgoup.com |
| Response to Inflammation | Increased plos.orgplos.org | Repressed in the liver plos.orgplos.org |
| Response to Radiation | Not specified in search results | Increased in urine nih.govoup.com |
Evolutionary Conservation of Hepcidin-like Peptides across Species
Hepcidin and hepcidin-like peptides are evolutionarily conserved across vertebrates, highlighting the fundamental importance of their functions. haematologica.orgscielo.br The high cysteine content of the hepcidin molecule is highly conserved among different species, which is crucial for the formation of disulfide bonds that stabilize its structure. haematologica.orgscielo.br
While mammals typically have a single hepcidin gene (with the exception of mice), some fish species have multiple hepcidin paralogs, such as hepcidin-1 and this compound in certain fish like the miiuy croaker and olive flounder. plos.orgplos.orgtandfonline.com Phylogenetic analysis suggests that fish hepcidin genes can be divided into two paralogous lineages, HAMP1 and HAMP2. plos.orgplos.org HAMP1 is present in every fish species and is considered the orthologue of the mammalian hepcidin gene, while HAMP2 genes have been detected in specific fish lineages like acanthopterygians. plos.orgplos.org
Comparative analyses of hepcidin sequences across species reveal both conserved regions, particularly the cysteine-rich domain, and variable regions. scielo.brplos.org Studies on fish hepcidin-like variants suggest that positive Darwinian selection may contribute to the sequence diversity, potentially driven by the need to combat pathogens in different environments. plos.orgnih.gov This indicates that while the core structure and some functions are conserved, hepcidin peptides have also undergone adaptive evolution.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MKCKFCCNCRNLSGCGVCCDF |
Origin of Product |
United States |
Biosynthesis and Post Translational Processing of Hepcidin 2
Gene Transcription and mRNA Production of Hepcidin-2
The gene encoding hepcidin (B1576463) is HAMP (Hepcidin Antimicrobial Peptide). wikipedia.orghaematologica.org In humans, the HAMP gene is located on chromosome 19q13.1. wikipedia.orghaematologica.orgjournal-imab-bg.org The transcriptional regulation of HAMP is a critical control point in maintaining iron balance and is influenced by a variety of physiological and pathological stimuli. Key regulators include body iron stores, inflammation, hypoxia, and erythropoietic activity. wikipedia.orghaematologica.orgnih.govjournal-imab-bg.organnualreviews.orgscielo.brmdpi.compnas.orgjci.org
Increased iron stores stimulate HAMP transcription primarily through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. wikipedia.orgmdpi.comnih.govscielo.brmdpi.comjci.orgashpublications.org BMP6 is recognized as a significant ligand in this pathway, and hemojuvelin (HJV) acts as a co-receptor for BMPs on the surface of hepatocytes, facilitating signal transduction. nih.govjci.orgashpublications.org The HFE protein and transferrin receptor 2 (TfR2) are also involved in sensing iron levels and modulating this pathway. mdpi.comscielo.brmdpi.com
Inflammation is another potent inducer of HAMP expression, primarily mediated by the interleukin-6 (IL-6)/JAK/STAT pathway. wikipedia.orgmdpi.comnih.govjournal-imab-bg.organnualreviews.orgmdpi.comjci.org IL-6 binds to its receptor, leading to the phosphorylation of STAT3, which then translocates to the nucleus and binds to regulatory elements on the hepcidin promoter, enhancing transcription. mdpi.com Other cytokines like IL-1 and IL-22 can also positively regulate hepcidin expression. mdpi.com
Conversely, conditions like hypoxia and increased erythropoiesis suppress HAMP transcription. wikipedia.orgnih.govjournal-imab-bg.orgmdpi.com Erythroferrone (ERFE), a protein produced by erythroblasts (red blood cell precursors), has been identified as a factor that inhibits BMP signaling, thereby reducing hepcidin synthesis and making more iron available for hemoglobin production. wikipedia.organnualreviews.org The close correlation between hepcidin levels in serum and urine and HAMP mRNA levels underscores the importance of transcriptional control in regulating hepcidin production. researchgate.net
Precursor Protein Synthesis (Preprohepcidin, Prohepcidin)
Hepcidin is initially synthesized as a larger precursor protein within the ribosomes of the endoplasmic reticulum. This primary translation product is an 84-amino acid polypeptide known as preprohepcidin (B1576763). wikipedia.orghaematologica.orgnih.govnih.govscielo.br The preprohepcidin structure includes a typical N-terminal signal peptide, which is crucial for targeting the protein to the endoplasmic reticulum and for its subsequent secretion. Following the signal peptide is a proregion, and finally, the sequence corresponding to the mature hepcidin peptide at the C-terminus. In humans, the signal peptide consists of 24 amino acids, and the proregion is approximately 35-39 amino acids long. wikipedia.orghaematologica.orgnih.govnih.gov While the liver, specifically hepatocytes, is the primary site of hepcidin synthesis, smaller amounts of the precursor protein are also produced in other tissues and cell types. wikipedia.orgmdpi.comnih.govscielo.brpnas.orgresearchgate.netresearchgate.net
Enzymatic Cleavage and Maturation Pathways
The conversion of the inactive preprohepcidin into the bioactive mature hepcidin involves a series of proteolytic cleavage events. These post-translational modifications occur during the protein's transit through the secretory pathway.
The first step in the maturation process is the removal of the N-terminal signal peptide from preprohepcidin. This cleavage is mediated by a signal peptidase and occurs during or shortly after the protein enters the endoplasmic reticulum. wikipedia.orgnih.govnih.gov The removal of the 24-amino acid signal peptide results in the formation of prohepcidin, a 60-amino acid intermediate. wikipedia.orgnih.govnih.govscielo.br
The subsequent crucial step involves the cleavage of the proregion from prohepcidin to yield the mature, bioactive 25-amino acid hepcidin peptide (Hepcidin-25). wikipedia.orghaematologica.orgnih.govnih.gov This cleavage is primarily mediated by proprotein convertases, particularly furin. wikipedia.orghaematologica.orgnih.govresearchgate.netspandidos-publications.comacs.orgnih.gov Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, typically containing a basic amino acid motif like -RX(K/R)R-. nih.govacs.org A consensus furin cleavage site is present in the prohepcidin sequence immediately preceding the mature hepcidin peptide. nih.gov Studies using furin inhibitors or siRNA have demonstrated that furin is essential for the efficient processing of prohepcidin to its mature form. nih.govnih.gov While furin is the main enzyme involved, other members of the furin family may also contribute to prohepcidin processing. nih.govspandidos-publications.com Notably, the secretion of hepcidin from the cell does not strictly require the cleavage by furin; the prohepcidin form can be secreted if furin activity is inhibited. nih.govnih.gov
Beyond the primary processing to Hepcidin-25 (B1576460), further N-terminal truncation of the mature peptide can occur, leading to the formation of shorter isoforms, including Hepcidin-22 and Hepcidin-20 (B1576446). haematologica.orgjournal-imab-bg.orgscispace.comibl-international.comnih.govplos.org These truncated forms are found in biological fluids such as urine and serum. Hepcidin-20 has been detected in both human urine and serum, while Hepcidin-22 is predominantly found in urine. haematologica.orgnih.govplos.org
Detailed research findings indicate that these shorter isoforms possess significantly reduced or minimal iron regulatory activity compared to the full-length Hepcidin-25. wikipedia.orghaematologica.orgscispace.comibl-international.comnih.govplos.org For instance, Hepcidin-20 and Hepcidin-22 have been shown to be at least 10-fold less potent than Hepcidin-25 in inducing ferroportin degradation in cell-based assays. plos.org The exact physiological role of Hepcidin-20 and Hepcidin-22 remains largely unclear, and it has been hypothesized that they may represent degradation products of Hepcidin-25. nih.govscielo.br The presence and relative abundance of these isoforms can vary in different physiological and pathological conditions, such as inflammation and kidney disease. scispace.complos.org A novel isoform, Hepcidin-24, has also been identified and exhibits lower activity than Hepcidin-25. plos.org
The processing steps and resulting peptide lengths are summarized in the following table:
| Precursor/Product | Amino Acid Length (Human) | Processing Step | Enzyme(s) Involved |
| Preprohepcidin | 84 | Translation | Ribosomes |
| Prohepcidin | 60 | Signal peptide cleavage | Signal Peptidase |
| Hepcidin-25 (Mature) | 25 | Proregion cleavage | Furin-like convertases (Furin) |
| Hepcidin-22 | 22 | N-terminal truncation of Hepcidin-25 | Unclear |
| Hepcidin-20 | 20 | N-terminal truncation of Hepcidin-25 | Unclear |
Cellular Localization of this compound Synthesis and Secretion Sites
The primary site of hepcidin synthesis and secretion is the liver, where hepatocytes are the main producing cells. wikipedia.orgmdpi.comnih.govibl-international.comannualreviews.orgscielo.brpnas.orgresearchgate.net However, hepcidin expression and synthesis have also been detected in various other tissues and cell types, albeit generally at lower levels compared to the liver. wikipedia.orgnih.govpnas.orgresearchgate.netresearchgate.net
Reported extrahepatic sites of hepcidin synthesis include:
Macrophages mdpi.comnih.govpnas.org
Fat cells (adipose tissue) wikipedia.orgresearchgate.net
Cardiomyocytes (heart) mdpi.comresearchgate.net
Epithelial cells of the renal distal nephron (kidney) researchgate.net
Stomach, specifically parietal cells researchgate.net
Brain researchgate.net
Pancreas researchgate.net
Intestinal epithelial cells (gut) researchgate.net
Following synthesis and processing, mature hepcidin is secreted into the bloodstream. nih.govnih.govresearchgate.net In plasma, a significant portion of circulating hepcidin is bound to α2-macroglobulin. mdpi.comscielo.brresearchgate.net Hepcidin is also excreted in the urine, which is where it was initially discovered. nih.govnih.govscielo.br The synthesis in various tissues suggests potential local roles for hepcidin in addition to its systemic endocrine function in iron regulation.
Genetic and Transcriptional Regulation of Hepcidin 2 Expression
Transcriptional Enhancer Elements and Promoter Regions of the Hepcidin-2 Gene
The promoter region of the this compound gene contains several critical DNA sequences that serve as binding sites for transcription factors, thereby modulating gene expression. Delineating these enhancer elements has been key to understanding the intricate transcriptional circuitry governing this compound production.
Key among these are the E-box elements , which possess the consensus sequence CAnnTG. nih.gov These motifs are binding sites for transcription factors belonging to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family. nih.gov Site-directed mutagenesis of these E-boxes has been shown to render the this compound promoter unresponsive to certain transcriptional activators, highlighting their essential role in this compound gene regulation. nih.gov
In addition to E-boxes, the this compound promoter also harbors Bone Morphogenetic Protein-Responsive Elements (BMP-REs) . The BMP signaling pathway is a crucial regulator of this compound expression in response to iron levels. plos.org The this compound promoter contains two well-characterized BMP-REs, often referred to as BRE1 and BRE2, which are recognized by SMAD transcription factors. plos.org The presence of these dual responsive elements is thought to enhance the sensitivity and steepness of the promoter's response to changes in iron concentrations. plos.org
Furthermore, a STAT (Signal Transducer and Activator of Transcription) binding site is present in the this compound promoter. This element is crucial for the upregulation of this compound expression in response to inflammatory cytokines like Interleukin-6 (IL-6). plos.orgmdpi.com
Key Transcription Factors Influencing this compound Expression
A variety of transcription factors have been identified that bind to the regulatory regions of the this compound gene and play pivotal roles in either activating or repressing its transcription.
Upstream Stimulatory Factor (USF) Family (USF1, USF2)
Members of the Upstream Stimulatory Factor (USF) family, specifically USF1 and USF2, are bHLH-ZIP transcription factors that have been demonstrated to be significant regulators of this compound expression. nih.gov They exert their influence by binding to the E-box elements within the this compound promoter. nih.gov
Studies have shown that USF1 and USF2 can form both homodimers and heterodimers to bind to DNA. ashpublications.org In the context of this compound regulation, USF2 appears to have a particularly critical role. Knockout mice lacking USF2 exhibit a complete absence of this compound gene expression, leading to severe iron overload. nih.gova-z.lu This suggests that USF2 is essential for the basal expression and iron-dependent regulation of this compound. nih.gov While both USF1 and USF2 can transactivate the this compound promoter, USF2 has been suggested to exert a cis-acting effect, while USF1 may act in trans. nih.gov The cooperative action of USF1 and USF2 is crucial, as dominant-negative mutants of one can attenuate the promoter transactivation by the other. nih.gov
c-Myc and Max Interactions
The proto-oncogene c-Myc, another bHLH-ZIP transcription factor, in partnership with its obligate heterodimer partner Max, also plays a role in regulating this compound expression. nih.govnih.gov The c-Myc/Max heterodimer recognizes and binds to E-box sequences within the this compound promoter, synergizing to control the expression of this hormone. nih.govuni.lu This interaction provides a link between iron metabolism and cellular proliferation, as c-Myc is a key regulator of cell growth and division. uni.lu The transcriptional activation of this compound by c-Myc/Max heterodimers further underscores the importance of the E-box elements in the promoter region. nih.gov
Other Regulatory DNA Elements and Binding Proteins
Beyond the USF and c-Myc/Max families, other transcription factors and their corresponding DNA binding sites are integral to the regulation of this compound.
The SMAD family of transcription factors are downstream effectors of the BMP signaling pathway. Upon stimulation by BMPs, receptor-regulated SMADs (SMAD1/5/8) are phosphorylated and form a complex with SMAD4. nih.gov This complex then translocates to the nucleus and binds to the BMP-REs in the this compound promoter, leading to the transcriptional activation of the gene in response to increased iron levels. plos.org
STAT3 , a member of the Signal Transducer and Activator of Transcription family, is a key mediator of the inflammatory response on this compound expression. mdpi.com In response to inflammatory cytokines such as IL-6, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to the STAT binding site in the this compound promoter, inducing its transcription. plos.orgmdpi.com
Signaling Pathways Modulating Hepcidin 2 Production
Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway
The BMP/SMAD pathway is a key positive regulator of hepcidin (B1576463) expression, particularly in response to increased iron levels. nih.govnih.gov This pathway is central to the liver's ability to sense circulating and tissue iron stores and translate this information into appropriate hepcidin production. nih.govnih.gov
Role of BMP Ligands (e.g., BMP6, BMP2, BMP4, BMP9)
Bone Morphogenetic Proteins (BMPs) are a group of secreted signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily. jci.orgnih.gov Several BMP ligands have been identified as inducers of hepcidin expression. Among these, BMP6 is recognized as a key endogenous regulator of hepcidin in response to increased tissue iron stores. nih.govresearchgate.netnih.gov Liver sinusoidal endothelial cells are a significant source of BMP2 and BMP6, which act in a paracrine manner on hepatocytes to activate hepcidin transcription. nih.govresearchgate.net
Studies have demonstrated that BMP2, BMP4, and BMP9 can also induce hepcidin expression in vitro. portlandpress.comstar-lab.am BMP2 and BMP6 bind with high affinity to the hemojuvelin (HJV) coreceptor. nih.gov While BMP6 expression is strongly regulated by iron in vivo, the iron regulation of other BMPs like BMP2 and BMP4 at the mRNA level is less pronounced, suggesting a primary role for BMP6 in the iron-sensing aspect of this pathway. nih.govstar-lab.am However, other BMPs may still contribute to hepcidin regulation. nih.gov For example, BMP4, BMP5, and BMP7 also bind HJV and stimulate hepcidin in hepatocyte cultures. nih.gov BMP9 has been suggested to be a potent stimulator of hepcidin in some in vitro studies. portlandpress.comstar-lab.amjci.org
Function of Coreceptors (e.g., Hemojuvelin/HJV, Neogenin)
Hemojuvelin (HJV), also known as RGMc, is a glycosylphosphatidylinositol-linked membrane protein that acts as a crucial coreceptor for BMPs in the regulation of hepcidin expression. jci.orgmdpi.comresearchgate.netashpublications.org HJV enhances BMP signaling by facilitating the interaction between BMP ligands and their receptors on the hepatocyte surface. mdpi.comjci.orgashpublications.org Mutations in the gene encoding HJV (HFE2) lead to a severe form of hereditary hemochromatosis characterized by significantly reduced hepcidin production and iron overload. nih.govjci.orgunisr.it HJV binds directly to several BMPs, including BMP2, BMP4, and BMP6, enhancing the cellular response to these ligands. jci.orgashpublications.org
Neogenin (NEO1), a ubiquitously expressed transmembrane protein, has also been shown to interact with HJV and play a role in hepcidin regulation. researchgate.netnih.govashpublications.org Studies suggest that neogenin facilitates the induction of hepcidin expression by HJV. researchgate.netnih.gov Evidence indicates that neogenin can act as a scaffold, helping to assemble the complex involving HJV, BMPs, and BMP receptors, thereby enhancing BMP signaling and hepcidin production. researchgate.netnih.govashpublications.org Hepatocyte-specific deletion of neogenin in mice leads to reduced hepcidin expression and iron overload, highlighting its importance in this pathway. ashpublications.org The interaction between neogenin and HJV appears critical for HJV's iron regulatory function. nih.govashpublications.org
SMAD (SMAD1/5/8 and SMAD4) Activation and Nuclear Translocation
Upon binding of BMP ligands to their receptors and the HJV coreceptor, the signal is transduced intracellularly through the phosphorylation of receptor-regulated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8 (collectively referred to as SMAD1/5/8). nih.govsci-hub.semdpi.commdpi.com This phosphorylation is mediated by the activated BMP type I receptors. sci-hub.semdpi.com
Phosphorylated SMAD1/5/8 then forms a heteromeric complex with the common mediator SMAD, SMAD4. nih.govsci-hub.semdpi.comlongdom.org This complex then translocates into the nucleus. nih.govsci-hub.semdpi.comlongdom.org In the nucleus, the SMAD complex binds to specific DNA sequences known as BMP response elements (BREs) located in the promoter region of the hepcidin gene (HAMP). nih.govsci-hub.selongdom.org This binding event activates the transcription of HAMP, leading to increased hepcidin mRNA levels and subsequent hepcidin protein production. nih.govsci-hub.semdpi.comlongdom.org The integrity of the BMP/SMAD pathway is essential for robust hepcidin activation. sci-hub.se Liver-specific deletion of Smad4 in mice results in significantly reduced hepcidin levels and iron overload, underscoring the critical role of SMAD4 in hepcidin transcriptional regulation. portlandpress.comjci.orglongdom.org
Interaction with HFE and Transferrin Receptor 2 (TFR2)
The hemochromatosis-associated proteins HFE and Transferrin Receptor 2 (TFR2) are also involved in modulating hepcidin expression, particularly in response to circulating iron levels in the form of transferrin-bound iron. nih.govjci.orgportlandpress.com Both HFE and TFR2 are thought to influence hepcidin production through pathways related to BMP/SMAD signaling. portlandpress.com
One proposed model suggests that increased transferrin-iron saturation leads to the displacement of HFE from Transferrin Receptor 1 (TFR1), allowing HFE to associate with TFR2. nih.govwjgnet.com This interaction between HFE and TFR2 is hypothesized to enhance SMAD1/5/8 signaling and subsequently increase hepcidin production, possibly through a physical interaction with the HJV/BMP receptor complex. nih.govnih.govwjgnet.com Mutations in either HFE or TFR2 are common causes of hereditary hemochromatosis, resulting in inappropriately low hepcidin levels and iron overload. nih.govjci.org
While the precise mechanism of interaction and the formation of a putative iron-sensing complex involving HFE, TFR2, and HJV are still under investigation, genetic evidence from human hemochromatosis and studies in mouse models strongly support a role for HFE and TFR2 as upstream regulators influencing hepcidin expression via the BMP/SMAD pathway. nih.govjci.orgwjgnet.comfrontiersin.org Some studies suggest that HFE and TFR2 may modulate BMP/SMAD signaling by affecting the localization or activity of BMP receptors or HJV. portlandpress.com However, other research suggests that HFE and TFR2 might regulate hepcidin independently of each other. portlandpress.complos.org
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is another major regulator of hepcidin expression, primarily mediating the induction of hepcidin in response to inflammation and infection. nih.govjci.orgportlandpress.commdpi.com
Interleukin-6 (IL-6) as a Primary Inducer
Interleukin-6 (IL-6), a pro-inflammatory cytokine, is a key inducer of hepcidin expression during inflammatory states. nih.govjci.orgportlandpress.commdpi.commedcraveonline.com In response to inflammation or infection, IL-6 production is increased. nih.gov IL-6 binds to its receptor complex on the surface of hepatocytes, which includes the IL-6 receptor-alpha and gp130. nih.gov This binding event activates receptor-associated Janus kinases (JAKs), particularly JAK1 and JAK2. mdpi.com
Activated JAK kinases then phosphorylate specific tyrosine residues on the receptor complex and on Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. nih.govmdpi.com Phosphorylated STAT3 molecules dimerize and translocate into the nucleus. nih.govmdpi.com In the nucleus, STAT3 dimers bind to STAT-responsive elements in the hepcidin gene promoter, thereby activating hepcidin transcription. nih.govjci.orgmdpi.com This IL-6-mediated induction of hepcidin is a critical component of the body's innate immune response, leading to the sequestration of iron within cells to limit its availability to invading microorganisms. nih.gov Chronic inflammation can lead to persistently elevated IL-6 levels and consequently increased hepcidin production, contributing to the anemia of chronic disease. nih.govmdpi.com
Role of JAK1/2 and STAT3 in Hepcidin Transcription
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly the JAK1/2-STAT3 axis, is a major regulator of hepcidin expression, primarily in response to inflammation. mdpi.comportlandpress.commdpi.com Inflammatory cytokines, most notably Interleukin-6 (IL-6), are potent inducers of hepcidin synthesis via this pathway. thebloodproject.commdpi.comportlandpress.commdpi.com
Upon binding of IL-6 to its receptor complex (which includes the IL-6 receptor and gp130) on the surface of hepatocytes, receptor-associated JAK1 and JAK2 kinases are activated. mdpi.commdpi.comresearchgate.net Activated JAK1/2 subsequently phosphorylate STAT3. mdpi.commdpi.comresearchgate.net Phosphorylated STAT3 then dimerizes and translocates into the nucleus. mdpi.commdpi.comresearchgate.net In the nucleus, STAT3 dimers bind to specific STAT3-responsive elements (STAT3-REs) located in the promoter region of the HAMP gene, thereby activating its transcription and increasing hepcidin production. mdpi.comportlandpress.commdpi.comresearchgate.net
Research findings highlight the critical role of STAT3 in this process. Studies using transgenic mice with disruptions in IL-6 signaling pathways have confirmed STAT3 as the primary transcription factor mediating IL-6-induced hepcidin expression. portlandpress.com In vitro studies using hepatoma cell lines and primary hepatocytes have further elucidated the molecular steps involved, demonstrating the phosphorylation of STAT3 following IL-6 stimulation and its subsequent binding to the hepcidin promoter. mdpi.comportlandpress.comresearchgate.net
Synergistic Effects with BMP/SMAD Pathway
While the JAK/STAT3 pathway is a primary mediator of inflammation-induced hepcidin expression, there is significant cross-talk and synergistic interaction with the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. mdpi.commdpi.comportlandpress.comtandfonline.comashpublications.org The BMP/SMAD pathway is a major regulator of hepcidin in response to iron levels, but it also plays a crucial permissive or synergistic role in the inflammatory response. mdpi.commdpi.comportlandpress.comashpublications.org
Studies have shown that efficient hepcidin induction by the IL-6/STAT3 pathway requires a functional BMP/SMAD signaling cascade. mdpi.commdpi.com For instance, inactivation of the BMP response elements on the hepcidin promoter significantly reduces hepcidin activation by IL-6. mdpi.com Similarly, studies in mice and cell lines have demonstrated that disrupting components of the BMP pathway, such as SMAD4 or BMP type I receptors, impairs the hepcidin response to IL-6. portlandpress.comashpublications.org
The precise mechanisms of this synergy are still being investigated, but evidence suggests that the interaction occurs at the level of the hepcidin promoter, where SMAD and STAT3 transcription factors cooperatively regulate gene expression. thebloodproject.comportlandpress.comashpublications.orgplos.org Some research suggests that activin B may be involved in mediating the cross-talk between the two pathways. mdpi.com This synergistic interaction ensures a robust hepcidin response to inflammatory stimuli, contributing to the hypoferremia observed during infection and inflammation. thebloodproject.com
Hypoxia-Inducible Factor (HIF) Pathway in Downregulation
The Hypoxia-Inducible Factor (HIF) pathway plays a significant role in the downregulation of hepcidin expression, primarily in response to low oxygen levels (hypoxia). thebloodproject.commdpi.comnih.govhaematologica.orguzh.ch Hypoxia-induced hepcidin suppression is crucial for increasing iron availability to support erythropoiesis when oxygen delivery is compromised. mdpi.comucsd.edu
HIFs are transcription factors that are stabilized under hypoxic conditions. mdpi.comtandfonline.com While initially it was thought that HIFs might directly repress hepcidin transcription by binding to hypoxia-response elements (HREs) in the HAMP promoter, more recent research suggests that the effect is largely indirect. mdpi.comnih.govmdpi.comtandfonline.comnih.govjci.org
One major indirect mechanism involves the induction of erythropoietin (EPO) by HIFs. mdpi.comhaematologica.orgmdpi.comnih.govjci.org EPO, primarily produced in the kidney and liver in response to hypoxia, stimulates erythropoiesis. mdpi.comnih.govjci.org Increased erythropoietic activity, in turn, leads to the production of factors that suppress hepcidin (discussed in section 5.4). mdpi.comhaematologica.orgnih.govjci.org
Additionally, HIF can influence hepcidin regulation through effects on other proteins involved in iron metabolism. For example, HIF can upregulate the expression of matriptase-2 (TMPRSS6), a transmembrane serine protease that cleaves hemojuvelin (HJV), a co-receptor for BMP signaling. nih.govmdpi.com Cleavage of HJV reduces BMP/SMAD signaling, leading to decreased hepcidin expression. nih.govmdpi.com While some studies initially suggested a direct repressive role for HIF on the hepcidin promoter, the prevailing view is that HIF-mediated hepcidin downregulation is predominantly mediated through indirect mechanisms involving EPO-induced erythropoiesis and potentially the regulation of TMPRSS6. mdpi.comnih.govmdpi.comtandfonline.comnih.govjci.org
Erythropoietic Drive Signals
Erythropoietic drive, the rate of red blood cell production, is a powerful negative regulator of hepcidin expression. thebloodproject.comnih.govhaematologica.org When erythropoiesis is stimulated, such as during anemia or hypoxia, hepcidin levels are suppressed to ensure sufficient iron is available for hemoglobin synthesis. thebloodproject.comnih.govhaematologica.orgbloodresearch.or.kr This regulation is mediated by signals originating from the expanding population of erythroid precursors in the bone marrow. nih.govmednexus.orgashpublications.orgthebloodproject.com
Erythroferrone (ERFE) as an Inhibitor of Hepcidin-2
Erythroferrone (ERFE), a protein belonging to the C1Q tumor necrosis factor-related protein family, has been identified as a key mediator of hepcidin suppression in response to increased erythropoietic activity. mdpi.commednexus.orgashpublications.orgthebloodproject.comnih.govijsr.netbiorxiv.orgmdpi.comhaematologica.org ERFE is primarily produced by erythroblasts in the bone marrow and spleen in response to stimulation by erythropoietin (EPO). mednexus.orgashpublications.orgthebloodproject.commdpi.com
ERFE acts on hepatocytes to inhibit hepcidin production by interfering with the BMP/SMAD signaling pathway. mednexus.orgthebloodproject.comnih.govijsr.net Specifically, ERFE functions as a ligand trap for certain BMPs, particularly BMP5, BMP6, and BMP7, preventing them from binding to their receptors and activating the downstream SMAD signaling cascade that promotes hepcidin transcription. mednexus.orgnih.govbiorxiv.org By sequestering these BMP ligands, ERFE effectively reduces the signal that drives hepcidin expression, thereby increasing iron availability for the expanding erythroid compartment. mednexus.orgthebloodproject.comnih.govmdpi.com
Research using ERFE knockout mice has demonstrated the crucial role of ERFE in mediating hepcidin suppression during stimulated erythropoiesis, such as after hemorrhage or EPO administration. ashpublications.orgthebloodproject.comnih.gov Elevated ERFE levels have also been observed in conditions of ineffective erythropoiesis, such as beta-thalassemia, contributing to inappropriately low hepcidin levels and iron overload in these disorders. mednexus.orgashpublications.orgmdpi.com
Impact of Erythropoietin (EPO) on this compound Modulation
Erythropoietin (EPO), the primary hormone regulating erythropoiesis, has a significant impact on hepcidin modulation, although its effect is largely indirect. thebloodproject.combloodresearch.or.krnih.govnih.gov As mentioned earlier, EPO production is stimulated by hypoxia, and it acts on erythroid precursors to promote their proliferation and differentiation. mdpi.comnih.govjci.orgnih.gov
The main mechanism by which EPO influences hepcidin is by stimulating the production of erythroferrone (ERFE) by erythroblasts. mednexus.orgashpublications.orgthebloodproject.comnih.govmdpi.comhaematologica.orgnih.gov Therefore, EPO's effect on hepcidin downregulation is primarily mediated through ERFE. nih.govmdpi.comnih.gov Studies have shown that while EPO administration leads to decreased hepcidin levels in vivo, it does not directly suppress hepcidin expression in isolated hepatocytes, supporting the idea that an intermediary factor produced in response to EPO is responsible for the hepcidin-lowering effect. nih.govnih.gov
While the ERFE-mediated pathway is considered the primary link between EPO and hepcidin suppression, other mechanisms may also contribute. Increased erythropoiesis leads to a higher utilization of iron, which can decrease circulating transferrin-bound iron levels. nih.gov This reduction in iron can be sensed by the liver's iron-sensing pathways (like the HFE/TFR2 system), contributing to decreased hepcidin expression. nih.govashpublications.org However, the ERFE pathway is considered the dominant mechanism by which erythropoietic drive, stimulated by EPO, suppresses hepcidin. thebloodproject.comnih.govmdpi.com
Other Regulatory Pathways and Modulators
Beyond the major pathways discussed, hepcidin expression is also influenced by a variety of other factors and signaling cascades, reflecting the complex integration of signals regulating iron homeostasis. thebloodproject.comnih.gov
Inflammatory cytokines other than IL-6, such as IL-1 and IL-22, have also been shown to positively regulate hepcidin expression. mdpi.com Endoplasmic reticulum (ER) stress, which can be induced by inflammation, can upregulate hepcidin transcription via the transcription factor CREBH (CREB3L3) and potentially through interaction with the SMAD pathway. thebloodproject.comnih.gov
Various nutrient, hormonal, and growth factor stimuli have been implicated in hepcidin regulation, including hepatocyte growth factor, epidermal growth factor, estrogen, testosterone, progesterone, platelet-derived growth factor-BB, and signaling pathways like Ras/RAF and mTOR. thebloodproject.comnih.gov The molecular mechanisms by which these factors exert their effects are still being elucidated, but many are thought to functionally intersect with the BMP-SMAD signaling pathway. nih.gov
Additionally, post-transcriptional regulation, such as that mediated by the hepcidin RNA-binding protein HuR, may also contribute to controlling hepcidin levels. nih.gov The interplay of these various pathways and modulators allows for fine-tuning of hepcidin expression in response to a wide range of physiological and pathological conditions, ensuring appropriate iron distribution throughout the body.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hepcidin | 6437219 |
| JAK1 | 3280 |
| JAK2 | 3281 |
| STAT3 | 6859 |
| BMP6 | 678 |
| SMAD1 | 4086 |
| SMAD4 | 4089 |
| SMAD5 | 4090 |
| SMAD8 | 57450789 |
| HIF1A | 3091 |
| HIF2A | 10738 |
| ERFE | 92141930 |
| EPO | 8355 |
| IL-6 | 8333 |
| HJV (Hemojuvelin) | 11240336 |
| TFR2 (Transferrin Receptor 2) | 9937 |
| HFE | 9387 |
| BMP5 | 677 |
| BMP7 | 679 |
| TMPRSS6 (Matriptase-2) | 11420406 |
| CREBH (CREB3L3) | 10248 |
| IL-1 | 57180303 |
| IL-22 | 131413 |
| Activin B | 173709 |
| gp130 | 3031834 |
| ALK2 (ACVR1) | 9074 |
| ALK3 (BMPR1A) | 678 |
| ACVR2A | 90 |
| BMPR2 | 657 |
| TFR1 (Transferrin Receptor 1) | 7036 |
| GDF15 | 9518 |
| TWSG1 | 55586 |
| HuR (ELAVL1) | 1994 |
Data Tables
Based on the provided text, specific quantitative data suitable for interactive data tables is limited. However, the text describes the relative impact of different stimuli and pathways on hepcidin expression. Below is a conceptual representation of how such data could be presented if available in a structured format, based on the qualitative information in the text.
Conceptual Data Table: Relative Impact of Key Signals on Hepcidin Expression
| Signal/Pathway | Effect on Hepcidin Expression | Primary Mediator(s) | Notes |
| Inflammation (e.g., IL-6) | Upregulation | JAK1/2, STAT3 | Synergistic with BMP/SMAD pathway. mdpi.commdpi.comportlandpress.com |
| Increased Iron Levels | Upregulation | BMP/SMAD pathway (especially BMP6) | Major regulator. thebloodproject.commdpi.comportlandpress.comresearchgate.net |
| Erythropoietic Drive | Downregulation | ERFE (inhibits BMP/SMAD) | Mediated by EPO stimulation. mednexus.orgthebloodproject.comnih.gov |
| Hypoxia | Downregulation | Indirect (via EPO/ERFE and potentially TMPRSS6) | Increases iron availability. mdpi.commdpi.comnih.gov |
| IL-1, IL-22 | Upregulation | (Mechanisms may vary) | Inflammatory cytokines. mdpi.com |
| ER Stress | Upregulation | CREBH, potentially via SMAD pathway | Induced by inflammation. thebloodproject.comnih.gov |
Protein Misfolding and Endoplasmic Reticulum (ER) Stress
Endoplasmic Reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, has been shown to influence hepcidin expression researchgate.netnih.govnih.gov. This link connects the cellular response involved in protein quality control to innate immunity and iron homeostasis researchgate.netnih.gov. Studies using hepatoma cell lines like HepG2 have demonstrated that various ER stressors, such as brefeldin A, the A23187 ionophore, and tunicamycin (B1663573) (Tm), induce ER stress and up-regulate hepcidin mRNA levels researchgate.netnih.gov.
The transcription factor CREBH (cyclic AMP response element-binding protein H), which is activated during ER stress, plays a role in this induction researchgate.netnih.govnih.gov. CREBH can bind to and transactivate the hepcidin promoter researchgate.netnih.govnih.gov. In mouse models, hepcidin induction in response to ER stressors like Tm or the accumulation of unfolded proteins is impaired in mice lacking CREBH, highlighting the importance of CREBH in ER stress-regulated hepcidin expression researchgate.netnih.gov. This suggests that hepcidin expression can be influenced by intracellular stress signals arising from the ER nih.gov.
ER stress can also control hepcidin gene expression through post-transcriptional mechanisms haematologica.org. For instance, in HepG2 cells treated with Tm, a significant increase in hepcidin mRNA expression was observed even in the presence of actinomycin (B1170597) D, indicating post-transcriptional regulation haematologica.org.
Progesterone Receptor Membrane Component-1 (PGRMC1) signaling
Progesterone Receptor Membrane Component-1 (PGRMC1) has been implicated in the regulation of hepcidin biosynthesis jbtr.or.krnih.govnih.gov. Studies, including those in zebrafish and cultured hepatoma cells, have shown that PGRMC1 is required for the hepcidin-inducing effects of certain steroid molecules, referred to as hepcidin-inducing steroids (HISs), such as epitiostanol, progesterone, and mifepristone (B1683876) nih.govnih.gov. Depletion of PGRMC1 in these models blocked the ability of HISs to increase hepcidin mRNA levels nih.govnih.gov.
The mechanism by which PGRMC1 regulates hepcidin appears to be independent of the well-established BMP and JAK/STAT3 signaling pathways, which are known to induce hepcidin expression in response to increased serum iron and inflammation, respectively nih.govnih.gov. While PGRMC1 regulates several signal transduction pathways, its effect on hepcidin induction seems to be dependent on the activity of SRC family kinases, which are downstream of PGRMC1 nih.govnih.gov. Inhibiting SRC family kinases blocked the ability of HISs to increase hepcidin mRNA levels nih.govnih.gov.
In Pgrmc1 knockout mice, lower Hamp mRNA expression and hepcidin protein levels were observed in the liver compared to wild-type mice, suggesting that PGRMC1 regulates hepcidin levels in mammals jbtr.or.kr. However, the exact mechanism by which PGRMC1 is directly regulated in the mouse liver in this context was not fully determined jbtr.or.kr.
HuR and Post-transcriptional Regulation
The RNA-binding protein Human Antigen R (HuR), also known as ELAVL1, plays a role in the post-transcriptional regulation of hepcidin mRNA nih.govhaematologica.org. HuR can stabilize hepcidin mRNA, affecting its expression levels nih.govhaematologica.org. This mechanism has been observed in response to saturated fatty acids, such as palmitic acid, in hepatoma cells nih.govunmc.edu. Palmitic acid, and to a lesser extent stearic acid, were shown to up-regulate hepcidin mRNA levels in HepG2 cells nih.gov.
The binding of HuR to hepcidin mRNA is induced by palmitic acid nih.gov. Silencing of HuR using siRNA abolished the up-regulation of hepcidin mRNA levels induced by palmitic acid, indicating the necessity of HuR for this effect nih.gov. This post-transcriptional regulation by HuR involves interaction with AU-rich elements (AREs) located in the 3′-UTR of hepcidin mRNA nih.govhaematologica.org.
Furthermore, ER stress can also lead to the stabilization of hepcidin mRNA by HuR haematologica.org. This suggests a convergence of ER stress and HuR-mediated post-transcriptional mechanisms in regulating hepcidin expression haematologica.org.
Matriptase-2 (TMPRSS6) in this compound Regulation
Matriptase-2, encoded by the TMPRSS6 gene, is a type II transmembrane serine protease that plays a crucial role in the negative regulation of hepcidin production frontiersin.orgfrontiersin.orghaematologica.orgnih.gov. This protease is primarily expressed in the liver frontiersin.orgfrontiersin.org. The discovery of its regulatory role in iron homeostasis stemmed from observations in mice deficient in this protease, which exhibited anemia due to elevated hepcidin levels and impaired intestinal iron absorption haematologica.org. Mutations in TMPRSS6 in humans are associated with iron-refractory iron deficiency anemia (IRIDA) frontiersin.orghaematologica.orgnih.gov.
Matriptase-2 suppresses bone morphogenetic protein (BMP) stimulation of hepcidin transcription frontiersin.orghaematologica.org. It achieves this by proteolytically processing the membrane-bound co-receptor hemojuvelin (HJV) at the cell surface frontiersin.orghaematologica.org. HJV is a GPI-linked protein synthesized by hepatocytes that acts as a co-receptor for BMP-2, -4, and -6, which are primary activators of hepcidin expression via the SMAD pathway haematologica.org. The proteolytic cleavage of membrane HJV by matriptase-2 reduces hepcidin transcription in response to BMP-2 stimulus haematologica.org. This processing can result in the generation of soluble hemojuvelin, which is released into the cell medium frontiersin.org. Soluble hemojuvelin can act as an antagonist of the BMP pathway by competing with membrane HJV for BMP ligands, further contributing to the negative regulation of hepcidin transcription haematologica.org.
Interestingly, ER stress has been shown to up-regulate hepcidin through the inhibition of matriptase-2, which in turn activates BMP-SMAD signaling haematologica.org. This indicates a link between ER stress and matriptase-2 in the regulation of hepcidin.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hepcidin | 91864521 |
| This compound (HAMP2) | 66438 (Gene ID for mouse HAMP2) nih.gov |
| Progesterone Receptor Membrane Component-1 (PGRMC1) | 10857 (Gene ID for human PGRMC1) drugbank.com |
| HuR (Human Antigen R / ELAVL1) | 1978 (Gene ID for human ELAVL1) |
| Matriptase-2 (TMPRSS6) | 64070 (Gene ID for human TMPRSS6) |
| Ferroportin | 55106 (Gene ID for human SLC40A1/Ferroportin) |
| Hemojuvelin (HJV / HFE2) | 10920 (Gene ID for human HFE2) |
| BMP-2 | 655 (Compound) |
| BMP-4 | 656 (Compound) |
| BMP-6 | 658 (Compound) |
| Interleukin-6 (IL-6) | 3713 (Gene ID for human IL6) |
| Palmitic acid | 985 |
| Stearic acid | 10444 |
| Epitiostanol | 28052 |
| Progesterone | 5994 |
| Mifepristone | 5362895 |
| Tunicamycin (Tm) | 11500 |
| Brefeldin A | 3288 |
| A23187 (Calcimycin) | 275 |
| Dithiothreitol (DTT) | 4412 |
| Homocysteine (Hcys) | 778 |
| CREBH (CRTC2) | 203351 (Gene ID for human CRTC2) |
| SMAD4 | 8772 (Gene ID for human SMAD4) |
| SRC family kinases | - (Family of kinases) |
Protein Misfolding and Endoplasmic Reticulum (ER) Stress
Protein misfolding and the resulting Endoplasmic Reticulum (ER) stress have been identified as modulators of hepcidin expression researchgate.netnih.govnih.gov. This connection establishes a link between the cellular mechanisms for protein quality control, innate immunity, and iron homeostasis researchgate.netnih.gov. Studies utilizing hepatoma cell lines, such as HepG2, have demonstrated that exposure to various ER stressors, including brefeldin A, the A23187 ionophore, and tunicamycin (Tm), triggers ER stress and leads to an increase in hepcidin mRNA levels researchgate.netnih.gov.
The ER stress-activated transcription factor, CREBH (cyclic AMP response element-binding protein H), is involved in this inductive process researchgate.netnih.govnih.gov. CREBH has the capacity to bind to and activate the hepcidin promoter researchgate.netnih.govnih.gov. Investigations in mouse models have shown that the induction of hepcidin in response to ER stressors like Tm or the accumulation of misfolded proteins is diminished in mice lacking CREBH, underscoring the importance of CREBH in the ER stress-mediated regulation of hepcidin expression researchgate.netnih.gov. These findings suggest that hepcidin expression can be influenced by intracellular stress signals originating from the ER nih.gov.
ER stress can also regulate hepcidin gene expression through mechanisms acting after transcription haematologica.org. For instance, in HepG2 cells treated with Tm, a notable increase in hepcidin mRNA expression was observed even when transcription was inhibited by actinomycin D, clearly indicating a role for post-transcriptional control haematologica.org.
Progesterone Receptor Membrane Component-1 (PGRMC1) signaling
Progesterone Receptor Membrane Component-1 (PGRMC1) has been implicated in the regulation of hepcidin biosynthesis jbtr.or.krnih.govnih.gov. Research, including studies in zebrafish and cultured hepatoma cells, has indicated that PGRMC1 is necessary for the hepcidin-inducing effects of certain steroid molecules, termed hepcidin-inducing steroids (HISs), such as epitiostanol, progesterone, and mifepristone nih.govnih.gov. Reducing the levels of PGRMC1 in these models prevented the increase in hepcidin mRNA levels induced by HISs nih.govnih.gov.
The regulatory effect of PGRMC1 on hepcidin appears to operate independently of the established BMP and JAK/STAT3 signaling pathways, which are known to stimulate hepcidin expression in response to elevated serum iron and inflammation, respectively nih.govnih.gov. While PGRMC1 influences several signal transduction pathways, its impact on hepcidin induction seems to rely on the activity of SRC family kinases, which function downstream of PGRMC1 nih.govnih.gov. Inhibition of SRC family kinases blocked the ability of HISs to increase hepcidin mRNA levels nih.govnih.gov.
In Pgrmc1 knockout mice, decreased Hamp mRNA expression and hepcidin protein levels were observed in the liver compared to wild-type mice, suggesting a role for PGRMC1 in regulating hepcidin levels in mammals jbtr.or.kr. However, the precise mechanism by which PGRMC1 is directly regulated in the mouse liver in this context requires further elucidation jbtr.or.kr.
HuR and Post-transcriptional Regulation
The RNA-binding protein Human Antigen R (HuR), also known as ELAVL1, contributes to the post-transcriptional regulation of hepcidin mRNA nih.govhaematologica.org. HuR has the capacity to stabilize hepcidin mRNA, thereby influencing its expression levels nih.govhaematologica.org. This regulatory mechanism has been observed in response to saturated fatty acids, such as palmitic acid, in hepatoma cells nih.govunmc.edu. Studies have shown that palmitic acid, and to a lesser extent stearic acid, increased hepcidin mRNA levels in HepG2 cells nih.gov.
The binding of HuR to hepcidin mRNA is stimulated by palmitic acid nih.gov. Silencing of HuR using siRNA abrogated the palmitic acid-induced up-regulation of hepcidin mRNA levels, demonstrating the requirement of HuR for this effect nih.gov. This post-transcriptional regulation mediated by HuR involves an interaction with AU-rich elements (AREs) located within the 3′-UTR of hepcidin mRNA nih.govhaematologica.org.
Furthermore, ER stress can also lead to the stabilization of hepcidin mRNA through the action of HuR haematologica.org. This suggests a convergence between ER stress and HuR-mediated post-transcriptional mechanisms in controlling hepcidin expression haematologica.org.
Matriptase-2 (TMPRSS6) in this compound Regulation
Matriptase-2, encoded by the TMPRSS6 gene, is a type II transmembrane serine protease that plays a critical role in the negative regulation of hepcidin production frontiersin.orgfrontiersin.orghaematologica.orgnih.gov. This protease is predominantly expressed in the liver frontiersin.orgfrontiersin.org. Its function in regulating iron homeostasis was initially recognized through studies in mice lacking this protease, which displayed anemia linked to elevated hepcidin levels and impaired intestinal iron absorption haematologica.org. In humans, mutations in TMPRSS6 are associated with iron-refractory iron deficiency anemia (IRIDA) frontiersin.orghaematologica.orgnih.gov.
Matriptase-2 suppresses the stimulation of hepcidin transcription by bone morphogenetic proteins (BMPs) frontiersin.orghaematologica.org. It accomplishes this by proteolytically cleaving the membrane-bound co-receptor hemojuvelin (HJV) on the cell surface frontiersin.orghaematologica.org. HJV is a hepatocyte-synthesized GPI-linked protein that serves as a co-receptor for BMP-2, -4, and -6, which are key activators of hepcidin expression via the SMAD pathway haematologica.org. The proteolytic processing of membrane HJV by matriptase-2 leads to reduced hepcidin transcription in response to BMP-2 stimulation haematologica.org. This cleavage can generate soluble hemojuvelin, which is released into the surrounding medium frontiersin.org. Soluble hemojuvelin can function as an antagonist of the BMP pathway by competing with membrane HJV for binding to BMP ligands, thereby further contributing to the negative regulation of hepcidin transcription haematologica.org.
Notably, ER stress has been shown to increase hepcidin levels by inhibiting matriptase-2, which subsequently activates BMP-SMAD signaling haematologica.org. This highlights an interplay between ER stress and matriptase-2 in the regulation of hepcidin.
Molecular Mechanisms of Hepcidin 2 Action
Hepcidin (B1576463) and Ferroportin Interaction
The binding of hepcidin to ferroportin is the initial and crucial step in the hepcidin-mediated regulation of iron export. This interaction occurs on the extracellular side of the plasma membrane, where hepcidin, secreted into the bloodstream, encounters ferroportin expressed on the surface of cells like enterocytes, macrophages, and hepatocytes. ashpublications.orgresearchgate.net
Hepcidin binds to ferroportin with high affinity, and this binding is remarkably specific. Research has shown that the affinity of hepcidin for ferroportin is significantly increased in the presence of iron or the iron mimetic cobalt. For instance, studies using fluorescently tagged hepcidin and nanodisc-reconstituted ferroportin have reported an apparent KD of 210 nM in the absence of added metal. However, in the presence of 10 µM FeCl₂, the affinity increased significantly to 2.5 nM, representing an almost 80-fold change in potency. biorxiv.orgnih.govbiorxiv.org Similarly, cobalt (CoCl₂) also enhances hepcidin affinity, with a reported KD of 7.7 nM in the presence of 10 µM CoCl₂. biorxiv.org This suggests a mechanism where hepcidin preferentially targets iron-loaded ferroportin molecules for degradation. biorxiv.orgnih.govbiorxiv.org
The specificity of hepcidin binding is further highlighted by studies on hepcidin variants and ferroportin mutations. The N-terminus of hepcidin is essential for its interaction with ferroportin. niscpr.res.in Mutations in ferroportin, such as C326S, which affect a metal-binding site, can decrease hepcidin binding affinity. biorxiv.org Certain ferroportin mutations associated with hereditary hemochromatosis lead to hepcidin resistance by impairing hepcidin binding or the subsequent internalization process. researchgate.netbiorxiv.orgnih.gov
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of the hepcidin-ferroportin interaction. These structures reveal that hepcidin binds to an outward-open conformation of ferroportin, lodging in a central cavity between the N-terminal and C-terminal domains of the transporter. biorxiv.orgnih.govbiorxiv.orgplos.orgelifesciences.org
The binding of hepcidin effectively acts as a molecular plug, occluding the iron efflux pathway. biorxiv.orgnih.govresearchgate.net The C-terminus of hepcidin has been shown to directly contact a divalent metal-binding site within the C-domain of ferroportin, which includes residues like Cys326 and His507. biorxiv.orgnih.govplos.org This direct interaction with a metal site further supports the observation that iron binding enhances hepcidin affinity. biorxiv.orgnih.govbiorxiv.org
Structural comparisons between apo-ferroportin and hepcidin-bound ferroportin indicate that hepcidin binding stabilizes an outward-facing conformation and induces conformational changes, particularly around the metal-binding site and in transmembrane helices contributing to the central cavity. biorxiv.orgelifesciences.orgbiorxiv.org These structural rearrangements are thought to be crucial for triggering the downstream events of ferroportin internalization and degradation. biorxiv.orgmdpi.com
Consequences of Hepcidin Binding on Ferroportin Dynamics
The binding of hepcidin to ferroportin initiates a cascade of events that ultimately leads to the removal of ferroportin from the cell surface and its degradation.
Following hepcidin binding, ferroportin undergoes rapid internalization from the plasma membrane. This process is dependent on ubiquitination of ferroportin. Hepcidin binding induces rapid ubiquitination of ferroportin at multiple lysine (B10760008) residues in its intracellular loops, particularly in the third cytoplasmic loop. ashpublications.orgresearchgate.netmolbiolcell.orghaematologica.orgnih.gov Studies have identified lysine residue 253 (K253) in human ferroportin as a critical site for ubiquitination required for degradation. molbiolcell.org Mutations preventing ubiquitination, such as K253A, inhibit the degradation of ferroportin despite internalization. molbiolcell.org
Ubiquitination serves as a signal for endocytosis and trafficking of membrane proteins. While hepcidin-induced internalization of ferroportin can occur even if ubiquitination is impaired, ubiquitination is essential for the subsequent degradation of ferroportin. molbiolcell.orgnih.gov E3 ubiquitin ligases are responsible for attaching ubiquitin to ferroportin. Research has implicated proteins like Nedd4-2 and Rnf217 as important E3 ubiquitin ligases involved in hepcidin-induced ferroportin ubiquitination and degradation. mdpi.comhaematologica.orgnih.gov
In addition to ubiquitination, tyrosine phosphorylation of ferroportin at the plasma membrane, specifically at adjacent tyrosines (Y302 and Y303), occurs after hepcidin binding and is required for internalization. nih.govmolbiolcell.org Once internalized, ferroportin is dephosphorylated before ubiquitination and subsequent degradation. molbiolcell.org
After internalization and ubiquitination, the hepcidin-ferroportin complex is targeted for lysosomal degradation. ashpublications.orgresearchgate.netguidetopharmacology.org Ubiquitinated ferroportin is trafficked through the endosomal pathway, specifically via multivesicular bodies (MVBs), en route to degradation in late endosomes and lysosomes. molbiolcell.orgnih.gov
The degradation of ferroportin in lysosomes effectively removes the iron exporter from the cell surface, preventing further iron efflux. This process is crucial for the long-term regulation of cellular and systemic iron levels by hepcidin. ashpublications.orgresearchgate.nethaematologica.org Proteins involved in MVB trafficking, such as Endosome Sorting Complex Required for Transport (ESCRT) proteins, are necessary for the efficient trafficking of ubiquitinated ferroportin to lysosomes for degradation. molbiolcell.orgnih.gov
Impact on Cellular Iron Export Kinetics
The interaction of hepcidin with ferroportin has a profound impact on cellular iron export kinetics, leading to a decrease in the amount of iron released from cells into the circulation. This impact is mediated through a dual mechanism: direct inhibition of iron transport and the subsequent reduction in the number of ferroportin molecules on the cell surface. researchgate.netresearchgate.netmdpi.comhaematologica.org
The structural studies showing hepcidin occluding the iron efflux pathway within ferroportin demonstrate an acute, rapid inhibition of iron transport that is independent of ferroportin internalization and degradation. biorxiv.orgnih.govresearchgate.net This "molecular cork" mechanism provides an immediate brake on iron export upon hepcidin binding. biorxiv.org
Concurrently, the hepcidin-induced ubiquitination, internalization, and lysosomal degradation of ferroportin lead to a sustained reduction in the total cellular capacity for iron export. As ferroportin molecules are removed from the plasma membrane and degraded, the cell's ability to transport iron out is diminished over time. ashpublications.orgresearchgate.netresearchgate.nethaematologica.org This slower but more prolonged mechanism ensures that iron export remains suppressed as long as hepcidin levels are elevated. mdpi.com
The combined effect of direct inhibition and degradation results in a significant decrease in the release of iron from key iron-exporting cells, such as duodenal enterocytes (reducing dietary iron absorption) and macrophages (reducing the recycling of iron from aged red blood cells). ashpublications.orgresearchgate.netresearchgate.netmdpi.com This ultimately leads to a decrease in plasma iron concentrations. mdpi.comhaematologica.orgmdpi.com
Studies measuring iron efflux from cells expressing ferroportin in the presence of hepcidin demonstrate a clear reduction in the rate of iron export compared to cells without hepcidin treatment. ashpublications.orgphysiology.orgnih.gov This functional consequence underscores the critical role of the hepcidin-ferroportin interaction in maintaining systemic iron balance.
Table 1: Key Molecular Events in Hepcidin-Mediated Ferroportin Regulation
| Step | Description | Key Molecules/Processes Involved | Impact on Iron Export |
| Hepcidin Binding | Hepcidin binds to extracellular domain of ferroportin. Affinity increased by iron/cobalt. | Hepcidin, Ferroportin, Fe²⁺/Co²⁺ | Initiates regulatory cascade, causes direct occlusion. |
| Direct Occlusion | Hepcidin physically blocks the iron transport pathway within ferroportin. | Hepcidin, Ferroportin (outward-open conformation) | Rapid, acute inhibition of iron efflux. |
| Tyrosine Phosphorylation | Ferroportin is phosphorylated on intracellular tyrosines (Y302/Y303) at the plasma membrane. | Ferroportin, Hepcidin, JAK2 | Required for efficient internalization. |
| Internalization | Hepcidin-ferroportin complex is endocytosed from the plasma membrane. | Ferroportin, Hepcidin, Clathrin-mediated endocytosis (implied) | Removes ferroportin from cell surface. |
| Dephosphorylation | Internalized ferroportin is dephosphorylated. | Phosphatases (implied) | Precedes ubiquitination. |
| Ubiquitination | Ubiquitin molecules are attached to lysine residues (e.g., K253) on intracellular loops of ferroportin. | Ferroportin, Ubiquitin, E3 ligases (Nedd4-2, Rnf217), Lysine residues | Signals for lysosomal degradation, required for efficient degradation. |
| Trafficking to Lysosomes | Ubiquitinated complex is transported through endosomes and MVBs to lysosomes. | Endosomal machinery, MVBs, ESCRT proteins | Directs complex towards degradation site. |
| Lysosomal Degradation | The hepcidin-ferroportin complex is broken down within lysosomes. | Lysosomes, Proteases | Permanent removal of functional ferroportin. |
| Reduced Cellular Iron Export Capacity | Lower number of functional ferroportin molecules on the cell surface. | Result of internalization and degradation | Sustained decrease in iron release from the cell. |
Table 2: Hepcidin and Ferroportin Binding Affinity Data (Example)
| Ligand | Ferroportin State | Metal Condition | Apparent KD | Reference |
| Rhodamine green-hepcidin²⁵ | Nanodisc-reconstituted | No added metal | 210 nM | biorxiv.org |
| Rhodamine green-hepcidin²⁵ | Nanodisc-reconstituted | 10 µM FeCl₂ | 2.5 nM | biorxiv.org |
| Rhodamine green-hepcidin²⁵ | Nanodisc-reconstituted | 10 µM CoCl₂ | 7.7 nM | biorxiv.org |
Physiological and Pathophysiological Roles of Hepcidin 2 Excluding Human Clinical Context
Role in Systemic Iron Homeostasis in Animal Models
Systemic iron homeostasis in mammals, including rodents, is tightly regulated to maintain appropriate plasma iron concentrations and tissue distribution nih.gov. Hepcidin (B1576463) is a key regulator in this process, controlling iron entry into the plasma from dietary absorption, recycled iron from macrophages, and stored iron from hepatocytes nih.govnih.govashpublications.org. This regulation is primarily achieved by inducing the internalization and degradation of ferroportin, the sole known cellular iron exporter in mammals, found on the membrane of macrophages, enterocytes, and hepatocytes nih.govnih.govashpublications.orgamegroups.orghaematologica.org.
While hepcidin-1 (B1576454) is the main mediator of systemic iron homeostasis in mice, studies in various mouse models have provided insights into the general mechanisms by which hepcidin peptides, including the paralogue hepcidin-2, could theoretically influence iron balance, although the specific contribution of this compound is less established compared to hepcidin-1 plos.org.
Regulation of Dietary Iron Absorption in Intestinal Enterocytes
Hepcidin negatively regulates intestinal iron absorption by binding to ferroportin on the basolateral surface of duodenal enterocytes, leading to its internalization and degradation nih.govnih.govashpublications.orgamegroups.orghaematologica.org. This action diminishes the export of absorbed iron into the bloodstream nih.govnih.govashpublications.orgamegroups.orghaematologica.org.
Studies in mice using synthetic hepcidin have demonstrated a significant reduction in mucosal iron uptake and transfer to the carcass, supporting a key role for hepcidin in regulating intestinal iron uptake ashpublications.org. This effect was observed at doses of at least 10 µ g/mouse per day and persisted for at least 24 hours ashpublications.org. The reduction in iron transfer to the carcass was proportional to the reduction in iron uptake ashpublications.org. Notably, this inhibitory effect on iron absorption was seen even in iron-deficient and Hfe knockout mice, suggesting it is independent of the mouse's iron status and does not require the Hfe gene product ashpublications.org.
In animal models, hepcidin mRNA expression is decreased following prolonged consumption of an iron-deficient diet, which correlates inversely with the expression of intestinal iron transporters imrpress.com. Conversely, a high-iron diet is associated with hepatic iron loading and elevated hepcidin expression imrpress.com. While enterocytes may be less sensitive to hepcidin than macrophages in acute settings, prolonged exposure to hepcidin in vivo and in vitro has been shown to decrease intestinal iron transport in mice imrpress.com.
Control of Iron Release from Macrophages
Macrophages, particularly those in the spleen and liver, play a crucial role in recycling iron from senescent erythrocytes nih.govnih.govashpublications.orgamegroups.org. Hepcidin controls the release of this recycled iron back into the plasma by targeting ferroportin on the macrophage membrane nih.govnih.govashpublications.orgamegroups.orghaematologica.org. Binding of hepcidin to ferroportin leads to its internalization and degradation, thereby blocking iron export from macrophages nih.govnih.govashpublications.orgamegroups.orghaematologica.org.
In vitro studies using murine macrophages have shown that hepcidin treatment significantly reduces ferroportin protein levels and decreases the export of iron derived from phagocytosed red blood cells pnas.org. Overexpression of macrophage ferroportin enhanced iron release, while hepcidin treatment counteracted this by reducing ferroportin levels pnas.org. This negative regulatory effect of hepcidin on macrophage iron release is consistent with in vivo observations in mouse models, such as the severe tissue iron overload seen in Usf2-/- mice lacking hepcidin gene expression pnas.orgpnas.org.
In the anemia of inflammation, which can be modeled in mice, iron accumulates in tissue macrophages despite decreased serum iron, indicating a block in macrophage iron recycling mediated by increased hepcidin production nih.gov.
Modulation of Iron Mobilization from Hepatocyte Stores
Hepatocytes are the primary site for iron storage nih.govashpublications.orgamegroups.org. Hepcidin also regulates the release of stored iron from hepatocytes into the plasma by controlling the levels of ferroportin on the hepatocyte membrane nih.govashpublications.orgamegroups.org. Similar to its action on enterocytes and macrophages, hepcidin binding to hepatocyte ferroportin promotes its degradation, limiting iron efflux nih.govashpublications.orgamegroups.org.
In mouse models, conditions of iron overload lead to increased hepcidin production by hepatocytes, which in turn limits further iron absorption and release from stores, including those in the liver nih.gov. Conversely, during iron deficiency, hepatocytes produce less hepcidin, allowing more iron to enter the plasma from stores and absorption nih.gov. Studies in mice with liver-specific knockout of genes involved in hepcidin regulation, such as Hfe, demonstrate that defective hepcidin production by hepatocytes leads to ineffective regulation of iron absorption and excessive iron delivery to plasma, contributing to iron overload in various tissues nih.govfrontiersin.org.
Contribution to Innate Immunity and Host Defense Mechanisms
Hepcidin is recognized as a component of the innate immune system and plays a role in host defense, particularly through its influence on iron availability, which is crucial for microbial growth nih.govashpublications.orgimrpress.comresearchgate.netasm.orgashpublications.org. During infection and inflammation, hepcidin production is significantly increased, leading to hypoferremia (decreased plasma iron levels) and iron sequestration in macrophages and enterocytes nih.govasm.orgashpublications.orgasm.orgpsu.edunih.gov. This reduction in extracellular iron is considered a host defense mechanism to limit the iron available to invading pathogens nih.govasm.orgashpublications.orgasm.orgpsu.edunih.gov.
Antimicrobial Properties and Iron Sequestration Strategies
Hepcidin was initially identified as an antimicrobial peptide nih.govhaematologica.orgashpublications.org. While human hepcidin-25 (B1576460) has been shown to exert broad-spectrum antimicrobial activity in vitro, the direct microbicidal relevance of hepcidin in vivo, particularly for mouse this compound, is less certain and may be modest compared to specialized microbicidal peptides like defensins nih.govpsu.edumdpi.comhaematologica.org. The high evolutionary conservation of hepcidin genes across vertebrates is more consistent with a non-microbicidal role related to iron regulation for host defense psu.eduhaematologica.org.
The primary mechanism by which hepcidin contributes to host defense is through iron sequestration nih.govashpublications.orgimrpress.comresearchgate.netasm.orgashpublications.org. By reducing plasma iron levels and sequestering iron within cells, hepcidin limits the availability of this essential nutrient for microbial pathogens, thereby restricting their growth and dissemination nih.govasm.orgashpublications.orgasm.orgpsu.edunih.gov. This strategy, often referred to as "nutritional immunity," targets the iron dependence of invading microbes asm.orgnih.gov.
Mouse models have been instrumental in demonstrating the protective effect of hepcidin-mediated iron sequestration during infection. For example, hepcidin deficiency in mice leads to higher iron levels during infection and lower survival rates when infected with pathogens like Klebsiella pneumoniae researchgate.netnih.gov. Treatment with hepcidin analogues improved bacterial burden and survival in these hepcidin-deficient mice researchgate.netnih.gov. Studies have shown that hepcidin is selectively protective against siderophilic (iron-loving) extracellular pathogens by controlling non-transferrin-bound iron (NTBI) asm.orgnih.gov. NTBI can promote rapid bacterial growth, and hepcidin's role in clearing NTBI from plasma appears crucial for inhibiting the systemic spread of such microbes in mouse models asm.orgnih.gov.
This compound's Response to Infectious Agents
While hepcidin-1 is strongly induced by inflammatory signals, particularly IL-6, in response to infection in mice asm.orgashpublications.orgashpublications.org, the specific response of mouse this compound to infectious agents is less extensively documented in the provided search results. However, given its structural similarities to fish hepcidin-like peptides which may function in innate immunity, it is plausible that mouse this compound could also be involved in the response to infection plos.org.
Studies in mice have shown that severe infections with Streptococcus pneumoniae (bacterial) and influenza A virus (viral) induce hepcidin mRNA expression significantly asm.orgashpublications.org. This induction was largely dependent on IL-6 asm.org. Pathogen-associated molecular patterns (PAMPs) have also been shown to stimulate hepcidin production in hepatic cells and mice, often in an IL-6-dependent manner asm.orgashpublications.orgpsu.edu. For instance, the TLR5 agonist flagellin (B1172586) induced hepcidin in an IL-6-dependent manner, while heat-killed Candida albicans hyphae induced hepcidin in leukocytes independently of IL-6 but partially dependent on TGF-β ashpublications.org.
Although the specific contribution of this compound to these responses requires further investigation, the general principle of hepcidin induction as a response to infectious agents to limit iron availability for pathogens is well-established in mouse models nih.govasm.orgashpublications.orgasm.orgpsu.edunih.gov.
Involvement in Inflammation-Induced Iron Dysregulation in Model Systems
Inflammation is a significant inducer of hepcidin expression, leading to a redistribution of iron within the body. nih.govashpublications.org This phenomenon is a key component of the anemia of inflammation (AI), also known as anemia of chronic disease, observed in various inflammatory conditions in model systems. nih.govashpublications.org Pro-inflammatory cytokines, particularly interleukin-6 (IL-6), are major stimuli for hepcidin synthesis during inflammation. nih.govmdpi.comnih.gov IL-6 activates the JAK2/STAT3 signaling pathway in hepatocytes, which upregulates hepcidin transcription. mdpi.comfrontiersin.org Other cytokines like IL-1 and IL-22, as well as interferon α, have also been shown to positively regulate hepcidin expression. nih.gov
In inflammatory states in model systems, elevated hepcidin levels cause iron to be retained within macrophages of the reticuloendothelial system and hepatocytes, while simultaneously diminishing iron uptake from the diet by reducing ferroportin on duodenal enterocytes. nih.gov This sequestration of iron leads to hypoferremia (low serum iron levels) and limits the availability of iron for erythropoiesis, contributing to the development of anemia. nih.govashpublications.org Studies in mice have demonstrated that inflammatory stimuli, such as injections of turpentine (B1165885) or lipopolysaccharide (LPS), induce hepcidin mRNA expression and lead to decreased serum iron. ashpublications.orgjci.org Notably, this hyposideremic effect of turpentine was completely absent in hepcidin-deficient mice, clearly demonstrating the critical role of hepcidin in iron dysregulation during inflammatory states in these models. jci.org
Research using mouse models has also explored the cellular mechanisms of inflammation-induced hepcidin expression. Studies indicate that while iron-induced hepcidin expression in mice can occur independently of Kupffer cells and circulating IL-6, inflammation-induced hepcidin expression is also independent of Kupffer cells but is at least partly dependent on IL-6. nih.gov This suggests distinct regulatory pathways for iron and inflammation in controlling hepcidin gene expression, with hepatocytes playing a central role in sensing both signals. nih.gov
Furthermore, the dual role of hepcidin in inflammation and iron metabolism has been investigated in specific organs in model systems, such as the brain. frontiersin.org Studies in animal models and cultured cells suggest that hepcidin can affect neuronal iron load and inflammation, processes associated with neurodegeneration. frontiersin.org During brain inflammation, LPS can induce hepcidin expression in microglia through both the JAK2/STAT3 and BMP/SMAD pathways. frontiersin.org This increased hepcidin can influence cellular iron transport proteins like ferroportin, DMT1, and TFR1 in brain endothelial cells and glial cells, impacting cellular iron load. frontiersin.org
Specific Roles of this compound (Mouse) in Response to Radiation Exposure
Studies in mouse models have identified this compound as a molecule responsive to radiation exposure, particularly detected in urine. nih.govnih.govkenkyuukai.jp Following whole-body gamma irradiation in mice, urinary this compound levels increased, starting around 24 hours post-irradiation (at doses of 1 Gy and above) and lasting for approximately 168 hours. nih.govnih.gov The peak increases in urinary this compound were delayed in a dose-dependent manner at these higher doses. nih.govnih.gov
Interestingly, exposure to lower doses of gamma irradiation (0.25 and 0.5 Gy) resulted in a biphasic increase in urinary this compound levels, with peaks observed at 8-48 hours and again at 120-168 hours post-irradiation. nih.govnih.govkenkyuukai.jp This biphasic response suggests a complex temporal regulation of this compound in response to low-dose radiation.
The increase in urinary this compound levels after radiation exposure in mice has been correlated, at least in part, with the upregulation of the this compound gene (Hamp2) mRNA in the liver. nih.govnih.gov While Hamp expression (encoding another hepcidin isoform) was also upregulated, the increase in Hamp2 mRNA was more significant and sustained after radiation exposure. nih.gov These findings suggest that hepatic this compound production is a notable response to radiation in mice.
The functional implications of increased hepcidin after radiation exposure in mice are linked to alterations in iron homeostasis. Radiation has been shown to interfere with the maintenance of iron homeostasis in mouse models. frontiersin.org Increased hepcidin levels following irradiation are associated with impairments in iron transport. frontiersin.org Elevated iron levels have been observed in various tissues, including bone marrow, spleen, liver, heart, and intestinal tissues, after radiation-induced red blood cell hemolysis in mice. researchgate.net This elevated tissue iron may be linked to tissue dysfunction and ferroptosis. researchgate.netbvsalud.org Hepcidin's role in limiting iron release from macrophages could contribute to this tissue iron accumulation. iu.edu
Studies investigating interventions to mitigate radiation-induced injury in mice have also highlighted the role of hepcidin. For instance, treatment with LDN193189, an inhibitor of hepcidin expression, decreased serum hepcidin and bone marrow iron content in irradiated mice, suggesting that reducing hepcidin can influence iron distribution post-irradiation. researchgate.net Furthermore, hepcidin-deficient mice exhibit more severe renal injury after ischemia-reperfusion injury (IRI), and administration of synthetic hepcidin can mitigate this injury by modulating systemic iron homeostasis and reducing renal oxidative stress, apoptosis, and inflammation. nih.gov While this study focuses on IRI, it underscores the protective role of hepcidin in mitigating tissue injury related to iron dyshomeostasis, which could have relevance in the context of radiation-induced damage.
The response of hepcidin to radiation in mice also appears to be influenced by erythropoietic activity. Studies have shown that hepcidin expression increases in the liver despite severe anemia when hematopoiesis is inhibited by irradiation. nih.gov This suggests that when erythropoiesis is suppressed by radiation, the normal feedback mechanism where anemia decreases hepcidin expression is overridden, leading to increased hepcidin levels. nih.gov
Exploration of this compound's Potential Roles Beyond Iron Metabolism (e.g., Cancer Research in Cell/Animal Models)
Beyond its primary role in iron metabolism, hepcidin has been explored for potential roles in other physiological and pathophysiological processes, particularly in the context of cancer research using cell and animal models.
In various cancer models, hepcidin expression can be dysregulated. While some human cancers show increased hepcidin, liver cancers have demonstrated a significant reduction in hepcidin expression compared to benign liver tissues in both human and animal models. frontiersin.org For instance, hepcidin downregulation was observed in an experimental liver cancer model using thioredoxin interacting protein (Tnixp)-deficient mice. frontiersin.org This downregulation of hepcidin in liver cancers has been correlated with increased cancer cell proliferation and migration in vitro and enhanced tumor growth in vivo in liver cancer models. frontiersin.org Conversely, treatment with exogenous hepcidin has been shown to inhibit fibrosarcoma cell growth. frontiersin.org These findings suggest that in the context of liver cancer, reduced hepcidin may contribute to tumor progression.
The relationship between hepcidin and cancer is complex and can involve local and systemic effects. In some cancer types, tumor cells themselves can express hepcidin, which may act in an autocrine manner to promote iron retention within the tumor cells, supporting their proliferation and growth. mdpi.comfrontiersin.org This mechanism has been suggested in models of breast and prostate cancers. mdpi.com Studies in breast cancer cell lines and rat models with Walker-256 carcinosarcoma have investigated hepcidin expression and its link to tumor characteristics and drug resistance. exp-oncology.com.ua Increased hepcidin levels in the serum of animals with drug-resistant tumors compared to those with sensitive tumors have been observed, potentially reflecting an increased requirement for hepcidin by resistant cells. exp-oncology.com.ua
Mouse models of anemia of cancer (AC) have also been utilized to study the role of hepcidin in cancer-associated iron dysregulation. In some murine cancer models, characteristics of anemia of inflammation (AI) are observed, including altered hepcidin levels. plos.orgresearchgate.net However, the contribution of hepcidin to the severity of anemia in these models can vary, and hepcidin-independent mechanisms may also play a significant role. plos.orgresearchgate.net For example, in a mouse model of ovarian cancer, anemia appeared to be related to bleeding and nutritional iron deficiency rather than a hepcidin-mediated inflammatory mechanism. plos.org
The interplay between inflammation, iron metabolism, and hepcidin in cancer is further highlighted by the observation that the immune response against tumors can trigger hepatic hepcidin induction, leading to systemic hepcidin overproduction and potentially contributing to AI in advanced disease stages. mdpi.com Research also explores the connection between hypoxia-inducible factor (HIF) and hepcidin in the context of infection and cancer, suggesting that these pathways may intersect in limiting iron availability to tumor cells. anr.fr Studies using murine models with conditional inactivation of HIF and hepcidin in specific cell lineages are being conducted to investigate these links. anr.fr
Advanced Research Methodologies and Techniques for Hepcidin 2 Studies
Quantitative Analysis of Hepcidin-2 and its Isoforms
Accurate measurement of hepcidin (B1576463) concentration in biological fluids is crucial for understanding its physiological and pathological roles. Various analytical methods have been developed for this purpose, broadly categorized into mass spectrometry-based techniques and immunoassays. These methods aim to quantify hepcidin-25 (B1576460), the primary bioactive form, and sometimes its N-terminally truncated isoforms, hepcidin-20 (B1576446) and hepcidin-22 psu.edursc.orgscispace.com.
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) based methods are widely used for hepcidin quantification due to their ability to discriminate between different hepcidin isoforms psu.edursc.org. Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) have been applied psu.edursc.orgscispace.comresearchgate.netnih.govhaematologica.orghaematologica.orgplos.orghaematologica.org.
LC-MS/MS is a robust method that typically involves sample preparation steps like protein precipitation and peptide extraction, followed by chromatographic separation and detection by tandem mass spectrometry researchgate.netplos.orghaematologica.org. The use of stable isotope-labeled hepcidin as an internal standard is common in LC-MS/MS to improve accuracy and correct for variations during sample processing and analysis nih.govhaematologica.orgplos.org. Selected reaction monitoring (SRM) is often employed for targeted quantification of specific hepcidin isoforms nih.govhaematologica.org.
SELDI-TOF MS and MALDI-TOF MS are other MS-based approaches that have been utilized for hepcidin analysis psu.edursc.orgscispace.comnih.govhaematologica.orghaematologica.orgplos.orghaematologica.org. SELDI-TOF MS, in particular, has been used to detect and semi-quantify hepcidin and its isoforms in biological samples haematologica.orgplos.orghaematologica.org. Improvements to these methods have included the use of internal standards and optimized sample preparation procedures to enhance sensitivity and quantitative capabilities haematologica.orgplos.orghaematologica.org. While quick to perform, the on-spot procedure of some SELDI-TOF MS methods can make them difficult to robotize haematologica.org.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has been explored as a complementary tool for hepcidin quantification psu.edursc.orgresearchgate.nethaematologica.orghaematologica.org. This method leverages the sulfur content within the hepcidin molecule (hepcidin-25 contains 9 sulfur atoms from 8 cysteines and 1 methionine) for detection rsc.org. ICP-MS is compound-independent but, unlike molecular MS, does not provide information on different hepcidin isoforms psu.edursc.org. Sensitivity can be a limitation for quantifying hepcidin-25 in certain samples using ICP-MS based on sulfur monitoring psu.edursc.org.
MS-based methods offer the advantage of being able to distinguish between hepcidin-25 and its truncated forms, hepcidin-22 and hepcidin-20 psu.edursc.orgscispace.com. This is particularly relevant in conditions where isoform concentrations may vary, such as chronic kidney disease scispace.comresearchgate.net.
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are also used for hepcidin quantification psu.edursc.orgscispace.comresearchgate.netnih.govhaematologica.orghaematologica.orghaematologica.orgnih.gov. These methods are generally more accessible and suitable for high-throughput analysis compared to MS-based techniques scispace.com.
A key consideration with immunoassays is their specificity for different hepcidin isoforms. Many early immunoassays measured total hepcidin, including hepcidin-25, -22, and -20, without distinguishing between them psu.edursc.orgscispace.com. Developing antibodies with high specificity for hepcidin-25 has been challenging due to the small size and conserved nature of the peptide haematologica.orgnih.gov. However, sandwich ELISA formats utilizing two independent monoclonal antibodies specific for hepcidin-25 have been developed to improve specificity researchgate.netnih.gov. These specific ELISAs have shown good correlation with LC-MS results for hepcidin-25 quantification researchgate.net.
Despite advancements, the specificity of some immunoassays for bioactive hepcidin-25 over its isoforms can still be a concern, particularly in patient populations where isoform levels are elevated scispace.comresearchgate.netnjmonline.nl. The lack of clear discrimination between isoforms in some immunoassays can lead to differences in measured hepcidin concentrations compared to MS-based methods scispace.comresearchgate.net.
Challenges in this compound Quantification and Harmonization Initiatives
Despite the availability of various analytical methods, accurate and comparable hepcidin quantification presents several challenges. Significant differences in absolute hepcidin concentrations have been observed between different assays, even those employing similar methodologies scispace.comresearchgate.netnih.govhaematologica.orgresearchgate.netnih.govresearchgate.nethaematologica.org. These discrepancies can be substantial, with reported differences up to 10-fold nih.gov.
Challenges contributing to these differences include variations in the standards used, potential impurities in standards, and losses of standard during storage researchgate.net. Sample preparation can also be problematic due to hepcidin's tendency to aggregate and stick to laboratory plastics nih.gov. Furthermore, the presence of hepcidin isoforms and the varying specificity of assays for these isoforms contribute to the lack of agreement between methods scispace.comresearchgate.netnjmonline.nl.
The lack of a primary reference material, a reference method, and a commutable calibrator has hindered the establishment of universal reference ranges and the comparability of data across different studies and laboratories nih.govnih.govhaematologica.org.
To address these challenges, harmonization initiatives are ongoing nih.govnih.govnjmonline.nlhaematologica.org. Recommendations from these initiatives include the consistent use of internal standards in MS-based methods, reaching consensus on the value assignment and adjustment of calibrators, producing calibrators that mimic patient samples, and regular testing of shared, commutable samples for quality control nih.govhaematologica.orghaematologica.org. These efforts are crucial for improving the reliability and comparability of hepcidin measurements.
Structural Characterization Techniques
Understanding the three-dimensional structure of hepcidin and its interaction with its receptor, ferroportin, is essential for elucidating its function. Various structural biology techniques have been employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the solution structure of hepcidin physiology.orgumich.eduuit.nointrinsiclifesciences.comwikipedia.org. These studies have revealed that hepcidin is a tightly folded peptide with a hairpin tertiary structure njmonline.nluit.nointrinsiclifesciences.comwikipedia.org. The structure is stabilized by four disulfide bonds formed between its eight cysteine residues njmonline.nlphysiology.orguit.nointrinsiclifesciences.comwikipedia.org. NMR studies have also indicated that hepcidin can exist in different conformations and may interconvert between them depending on temperature intrinsiclifesciences.comwikipedia.org. The NMR structure has shown a ladder-like arrangement of the disulfide bonds and a potentially unusual vicinal disulfide bond physiology.orguit.no.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Hepcidin-Ferroportin Complex
X-ray crystallography has been used in the structural study of hepcidin, including the analysis of a co-crystal with a Fab fragment intrinsiclifesciences.comwikipedia.org.
More recently, cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes, including the hepcidin-ferroportin complex ebi.ac.ukresearchgate.netnih.govnih.govebi.ac.uk. Cryo-EM studies have provided detailed insights into how hepcidin interacts with ferroportin, the sole known iron efflux transporter nih.govnih.govebi.ac.uk. Structures determined by cryo-EM have shown hepcidin binding to ferroportin in an outward-open conformation nih.govnih.govebi.ac.uk. This binding event physically occludes the iron efflux pathway, explaining hepcidin's inhibitory activity nih.govnih.govebi.ac.uk. These studies have also identified metal-binding sites within ferroportin and demonstrated that hepcidin binding is coupled to iron binding, suggesting that hepcidin may preferentially target iron-loaded ferroportin molecules for degradation nih.govebi.ac.uk.
In Vitro Research Models
In vitro models provide controlled environments to study hepcidin at the cellular level, allowing for detailed analysis of specific signaling pathways and cellular responses without the complexity of a whole organism.
Primary Hepatocyte Cultures
Primary hepatocyte cultures, derived directly from liver tissue, are considered a more physiologically relevant in vitro model compared to continuous cell lines for studying hepcidin regulation, as they retain many of the in vivo characteristics of hepatocytes, the primary site of hepcidin production. researchgate.netnih.govnih.gov Studies using freshly isolated murine primary hepatocytes have demonstrated their responsiveness to physiological iron stimuli, such as holotransferrin, by increasing hepcidin mRNA levels. researchgate.netnih.govnih.gov This response was shown to be dependent on the hemojuvelin/BMP2/4 pathway. researchgate.netnih.govnih.gov In contrast, earlier studies using primary hepatocytes and cell lines sometimes failed to observe a hepcidin response to iron, possibly due to rapid phenotypic changes in culture. researchgate.netnih.govnih.govashpublications.org Research indicates that maintaining appropriate culture conditions is crucial for preserving the iron responsiveness of primary hepatocytes. ashpublications.org
Data from primary hepatocyte studies have shown that holotransferrin, but not apotransferrin, increases hepcidin mRNA. researchgate.netnih.govnih.gov This increase was not attributed to endotoxin (B1171834) contamination. researchgate.netnih.govnih.gov
Table 1: Effect of Transferrin Forms on Hepcidin mRNA in Primary Hepatocytes
| Treatment | Hepcidin mRNA Level (Fold Change) |
| Control | 1.0 |
| Holotransferrin | ~2.0 (approximate average) |
| Apotransferrin | No significant increase |
Note: Data is illustrative based on research findings indicating approximate fold changes. researchgate.netnih.govnih.gov
Primary hepatocytes have also been used to study the effect of hepcidin on endogenous ferroportin. haematologica.org Culturing primary mouse hepatocytes without serum led to a significant increase in ferroportin protein levels and a decrease in ferritin, suggesting increased iron export capacity. haematologica.org Adding serum, which is associated with increased hepcidin mRNA, decreased membrane-associated ferroportin protein levels. haematologica.org Treatment with synthetic human hepcidin similarly led to ferroportin degradation in both wild-type and hepcidin knockout hepatocytes. haematologica.org
Hepatoma Cell Lines (e.g., HepG2)
Hepatoma cell lines, such as HepG2 and Huh7, are widely used in hepcidin research due to their ease of culture and ability to express hepcidin. niph.go.jpthieme-connect.comnih.govnih.govplos.org HepG2 cells, in particular, secrete mainly Hepcidin-25, the primary isoform known to interact with ferroportin. niph.go.jp These cell lines serve as valuable tools for studying the transcriptional regulation of hepcidin. core.ac.uk
Studies using HepG2 cells have investigated the regulation of hepcidin expression by various factors, including iron, inflammatory cytokines like IL-6 and IL-1β, lipopolysaccharide (LPS), and pharmacological agents. niph.go.jpthieme-connect.comnih.govnih.gov For instance, HepG2 cells show significant upregulation of hepcidin in response to iron, IL-6, and LPS. thieme-connect.comnih.gov Conversely, hepcidin expression can be downregulated by agents like deferoxamine (B1203445) (DFO). thieme-connect.comnih.gov
Research findings in HepG2 cells regarding iron's effect on hepcidin have sometimes shown conflicting results compared to in vivo studies, with some reports indicating suppression or no response to iron loading. ashpublications.orgniph.go.jp However, other studies have shown dose-dependent regulation, with low doses of iron increasing and high doses decreasing hepcidin expression in HepG2 cells. nih.gov
Table 2: Effect of Various Stimuli on Hepcidin Expression in HepG2 Cells
| Stimulus | Hepcidin Expression | Reference |
| Iron (low dose) | Upregulation | nih.gov |
| Iron (high dose) | Downregulation | nih.gov |
| IL-6 | Upregulation | niph.go.jpthieme-connect.comnih.gov |
| IL-1β | Slight Upregulation | niph.go.jp |
| LPS | Upregulation | niph.go.jpthieme-connect.comnih.gov |
| DFO | Downregulation | niph.go.jpthieme-connect.comnih.gov |
Hepatoma cell lines like Huh7 have also been used to study the direct effect of iron on hepcidin signaling pathways, showing that ferric ammonium (B1175870) citrate (B86180) (FAC) can block hepcidin mRNA expression and inhibit BMP6, hypoxia, IL-1β, and IL-6-mediated hepcidin induction. nih.gov
Co-culture Systems for Intercellular Communication Studies
Co-culture systems are employed to investigate the complex interactions between hepatocytes and other cell types, such as macrophages, which play a significant role in hepcidin regulation, particularly in the context of inflammation. nih.govnih.govhaematologica.orgresearchgate.net These systems mimic the in vivo microenvironment more closely than monocultures.
Studies using co-cultures of hepatoma cells (e.g., Huh7) and macrophages (e.g., PMA-differentiated THP-1 cells) have demonstrated that activated macrophages can induce hepcidin expression in hepatocytes. nih.govnih.govhaematologica.org This induction is mediated, at least in part, by macrophage-derived soluble factors, including cytokines like IL-6 and IL-1β. nih.govhaematologica.org
Research findings from co-culture models highlight the importance of intercellular communication in hepcidin regulation. For example, co-culturing Huh7 cells with differentiated THP1 cells significantly increased HAMP mRNA expression and promoter activity in Huh7 cells. nih.govhaematologica.org This effect was more pronounced with activated macrophages compared to monocytes. nih.govhaematologica.org
Table 3: Effect of Co-culture with Macrophages on Hepcidin Expression in Hepatocytes
| Co-culture Condition | Hepatocyte Hepcidin Expression | Reference |
| Hepatocytes alone | Baseline | nih.govhaematologica.org |
| Hepatocytes + Monocytes | No significant change | nih.govhaematologica.org |
| Hepatocytes + Activated Macrophages | Increased | nih.govnih.govhaematologica.org |
Co-culture systems have also been used to show that iron (FAC) can decrease both basal and LPS-induced hepcidin mRNA levels in macrophage-hepatocyte co-cultures, indicating a complex interplay between iron and inflammatory signals in hepcidin regulation. nih.gov
In Vivo Research Models
In vivo models, particularly genetically modified mice, are indispensable for studying the systemic effects of hepcidin, its role in iron homeostasis, and the pathogenesis of iron-related disorders.
Genetically Modified Animal Models (e.g., this compound Knockout/Transgenic Mice)
Genetically modified mouse models, including hepcidin knockout (KO) and transgenic mice, have been instrumental in elucidating the physiological role of hepcidin. thieme-connect.comnih.govibms.orgguidetopharmacology.orgnih.govnih.govashpublications.orgashpublications.orgarvojournals.orgplos.orgnih.govuni-ulm.defrontiersin.orgpnas.orgjax.orgashpublications.orghaematologica.org Hepcidin KO mice develop severe iron overload, mirroring hereditary hemochromatosis in humans, with increased plasma iron and iron accumulation in parenchymal cells. ashpublications.orgnih.govuni-ulm.de This demonstrates the critical role of hepatocyte-produced hepcidin in systemic iron regulation. ashpublications.org Liver-specific hepcidin KO mice also exhibit a similar severe iron overload phenotype, confirming the liver as the predominant source of circulating hepcidin. ashpublications.orgfrontiersin.org
Transgenic mice overexpressing hepcidin have provided insights into the consequences of elevated hepcidin levels. nih.govashpublications.orgpnas.orgjax.orgashpublications.org Transgenic mice expressing mouse Hepc1 cDNA under a liver-specific promoter developed severe iron deficiency and anemia, along with iron accumulation in tissue macrophages and impaired response to erythropoietin, recapitulating key features of the anemia of inflammation. nih.govashpublications.orgpnas.orgjax.org Interestingly, transgenic mice expressing mouse Hepc2 did not show a similar phenotype in one study, suggesting functional differences between hepcidin isoforms in mice. nih.govashpublications.org
Table 4: Phenotypes of Hepcidin Genetically Modified Mouse Models
| Model Type | Hepcidin Level | Key Phenotype(s) | Reference |
| Hepcidin Knockout | Low/Absent | Severe iron overload, increased plasma iron, parenchymal iron accumulation, liver injury | ashpublications.orgnih.govuni-ulm.defrontiersin.org |
| Hepcidin Transgenic | High | Severe iron deficiency anemia, macrophage iron accumulation, impaired erythropoiesis | nih.govashpublications.orgpnas.orgjax.org |
These models are crucial for studying the pathogenesis of iron disorders and evaluating potential therapeutic strategies targeting hepcidin or the hepcidin-ferroportin axis. bohrium.com
Pharmacological Modulation Studies in Animal Models
Pharmacological studies in animal models, primarily mice, are essential for evaluating the efficacy and in vivo effects of compounds that modulate hepcidin expression or activity. thieme-connect.combohrium.commdpi.comhaematologica.orghsr.itfrontiersin.org These studies help bridge the gap between in vitro findings and potential clinical applications.
Various molecules and drugs have been tested in mouse models for their ability to induce or suppress hepcidin. For example, studies have investigated the effects of inflammatory stimuli like LPS, iron loading, and erythropoietin on hepcidin levels in mice. plos.orghaematologica.org
Pharmacological agents targeting pathways involved in hepcidin regulation, such as the BMP/SMAD pathway, have been evaluated in vivo. mdpi.comhsr.itfrontiersin.org For instance, studies have explored the use of hepcidin agonists, such as minihepcidins, which mimic hepcidin's function by targeting ferroportin for degradation, in mouse models of iron overload. bohrium.commdpi.comfrontiersin.org Conversely, hepcidin antagonists, including neutralizing antibodies or molecules that suppress hepcidin production, have been investigated in mouse models of anemia of inflammation. ashpublications.orgbohrium.comfrontiersin.org
Specific drugs like imatinib (B729) and spironolactone (B1682167) have been shown to suppress hepcidin expression in mice, highlighting potential off-target effects of existing therapeutics on iron homeostasis. haematologica.org
Table 5: Examples of Pharmacological Modulation in Mouse Models
| Agent | Effect on Hepcidin | In Vivo Outcome (Example) | Reference |
| LPS | Upregulation | Increased serum hepcidin | plos.org |
| Iron Loading | Upregulation | Increased serum hepcidin | plos.org |
| Erythropoietin | Downregulation | Decreased liver hepcidin mRNA | haematologica.org |
| Imatinib | Suppression | Reduced hepatic hepcidin mRNA | haematologica.org |
| Spironolactone | Suppression | Reduced hepatic hepcidin mRNA, decreased plasma hepcidin | haematologica.org |
| Minihepcidins | Agonist (mimics) | Reduced iron overload (in models) | bohrium.commdpi.comfrontiersin.org |
| Anti-hepcidin antibodies | Antagonist (neutralizes) | Improved erythropoiesis (in models of ACD) | ashpublications.orgbohrium.comfrontiersin.org |
These in vivo pharmacological studies are crucial for assessing the therapeutic potential and physiological impact of hepcidin modulation.
Gene Expression and Protein Analysis
Analyzing the expression levels of the hepcidin gene (HAMP) and the resulting hepcidin protein is fundamental to understanding its physiological and pathophysiological roles.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for this compound mRNA
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a widely used technique to quantify the mRNA expression levels of specific genes, including HAMP, which encodes hepcidin jst.go.jpnih.gov. This method allows researchers to assess how different stimuli, conditions, or genetic alterations affect the transcription of the hepcidin gene.
The process typically involves isolating total RNA from cells or tissues, such as liver biopsies or hepatocyte cell lines jst.go.jp. This RNA is then reverse transcribed into complementary DNA (cDNA). Subsequently, PCR is performed using primers specific to the HAMP gene, and the amplification of the cDNA is monitored in real-time using fluorescent dyes or probes jst.go.jp. By comparing the amplification signal to a standard curve or using a comparative Cq (quantification cycle) method normalized to a reference gene (such as GAPDH or β-actin), the relative amount of HAMP mRNA can be determined jst.go.jpnih.gov.
RT-qPCR studies have been instrumental in revealing the factors that influence hepcidin expression. For example, studies have shown that inflammatory cytokines like IL-6 can significantly increase HAMP mRNA levels in liver cells researchgate.net. Iron status also profoundly impacts HAMP expression, with increased iron leading to elevated HAMP mRNA haematologica.org. Conversely, conditions like hypoxia and increased erythropoietic activity suppress HAMP expression nih.gov.
Research findings using RT-qPCR have demonstrated differential hepcidin mRNA expression in various physiological and pathological states. For instance, studies in gastric cancer tissues showed significantly higher HAMP mRNA expression compared to adjacent non-tumor tissues, and this expression correlated with increasing tumor stages spandidos-publications.com. In mouse models of type 2 diabetes, decreased hepatic HAMP expression linked to elevated DNA methylation in the promoter region has been observed using qPCR nih.gov.
Here is an example of how RT-qPCR data might be presented, illustrating relative HAMP mRNA expression under different conditions:
| Condition | Relative HAMP mRNA Expression (Fold Change vs. Control) |
| Control | 1.00 |
| + Iron Treatment | 5.3 ± 0.8 |
| + IL-6 Treatment | 7.1 ± 1.2 |
| Hypoxia | 0.4 ± 0.1 |
| Anemia of Chronic Disease | 3.5 ± 0.7 |
This table, while illustrative, represents the type of quantitative data obtained through RT-qPCR, highlighting the changes in hepcidin gene expression in response to various stimuli.
Chromatin Immunoprecipitation (ChIP) Assays for Transcription Factor Binding
Chromatin Immunoprecipitation (ChIP) assays are powerful techniques used to investigate the interactions between proteins, such as transcription factors, and specific DNA regions, like the promoter of the HAMP gene sigmaaldrich.com. This method helps to identify which transcription factors bind directly to the HAMP promoter and how these interactions regulate hepcidin transcription.
The ChIP assay protocol generally involves cross-linking proteins to DNA within living cells or tissues, often using formaldehyde (B43269) sigmaaldrich.com. The chromatin is then sheared into smaller fragments. Antibodies specific to the transcription factor of interest are used to immunoprecipitate the protein-DNA complexes sigmaaldrich.com. After washing away non-bound material, the cross-linking is reversed, and the DNA is purified. The immunoprecipitated DNA fragments, which represent the regions where the transcription factor was bound, are then analyzed, typically by quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq) sigmaaldrich.com.
ChIP assays have been crucial in dissecting the transcriptional regulation of the HAMP gene. Studies have identified several transcription factors that bind to the HAMP promoter, including members of the SMAD family (activated by BMP signaling), STAT3 (activated by IL-6 signaling), HNF4α, and potentially others like ATOH8 mdpi.comgenecards.orgnih.govplos.org.
Research using ChIP has provided evidence for the direct binding of these factors to specific response elements within the HAMP promoter. For example, ChIP assays have confirmed that STAT3 binds to the HAMP promoter in response to inflammatory signals spandidos-publications.complos.org. Similarly, studies investigating the role of ATOH8 in HAMP transcription used ChIP assays to show that ATOH8 binds to E-box regions within the HAMP promoter nih.gov.
ChIP data can be presented to show the enrichment of specific DNA regions (like the HAMP promoter) in the immunoprecipitated samples compared to control samples (e.g., using a non-specific antibody).
Here is a hypothetical representation of ChIP-qPCR results showing transcription factor binding to the HAMP promoter:
| Antibody Used for IP | DNA Region Analyzed | Enrichment (Fold Change vs. IgG Control) |
| Anti-STAT3 | HAMP Promoter | 15.2 ± 2.1 |
| Anti-HNF4α | HAMP Promoter | 8.5 ± 1.5 |
| Anti-ATOH8 | HAMP Promoter | 6.3 ± 1.1 |
| Anti-Non-specific IgG | HAMP Promoter | 1.0 ± 0.3 |
| Anti-STAT3 | Control Gene Promoter | 1.1 ± 0.4 |
This table illustrates how ChIP-qPCR data can demonstrate the specific binding of transcription factors to the HAMP promoter region.
Protein Co-immunoprecipitation and Western Blotting (if applicable)
While hepcidin is a secreted peptide and its direct protein-protein interactions in the extracellular space are primarily with ferroportin, co-immunoprecipitation and Western blotting are valuable techniques for studying the interactions of proteins involved in hepcidin synthesis, processing, and regulation within cells nih.govresearchgate.net. These methods are particularly applicable to investigating the formation of protein complexes involving HFE, Transferrin Receptor 2 (TFR2), Hemojuvelin (HJV), and BMP receptors, which are upstream regulators of hepcidin expression nih.govmdpi.comresearchgate.net.
Co-immunoprecipitation (Co-IP) involves using an antibody to pull down a specific protein from a cell lysate researchgate.net. If other proteins are bound to the target protein, they will also be co-immunoprecipitated. Following immunoprecipitation, the samples are typically analyzed by Western blotting.
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest cellsignal.com. This allows for the detection and relative quantification of specific proteins.
By combining Co-IP and Western blotting, researchers can determine if two or more proteins interact within cells. For example, studies investigating the molecular mechanisms of hemochromatosis have used Co-IP and Western blotting to show that HFE, TFR2, and HJV can form a protein complex nih.govresearchgate.net. This complex formation is believed to be important for the activation of the BMP/SMAD signaling pathway, which in turn regulates HAMP transcription nih.govmdpi.com.
Western blotting alone is also routinely used to assess the cellular levels of hepcidin precursor proteins (prohepcidin) or proteins involved in its synthesis and regulation, although detecting the mature secreted hepcidin peptide by Western blot can be challenging due to its small size cellsignal.com. Antibodies against hepcidin and related proteins are commercially available for Western blotting applications cellsignal.comabcam.com.
Here is a conceptual representation of how Co-IP and Western Blot data might support the interaction between HFE and HJV:
| IP Antibody | Western Blot Antibody | Observation |
| Anti-HFE | Anti-HJV | HJV detected |
| Anti-HJV | Anti-HFE | HFE detected |
| Control IgG | Anti-HJV | HJV not detected |
| Control IgG | Anti-HFE | HFE not detected |
This table illustrates how positive detection of a protein in the Western blot when immunoprecipitating with an antibody against a different protein suggests a physical interaction between the two proteins.
These advanced research methodologies, including RT-qPCR, ChIP assays, and Co-IP coupled with Western blotting, are essential tools for unraveling the complex molecular mechanisms that govern hepcidin expression and its role in iron homeostasis and related diseases.
Emerging Research Frontiers and Future Directions for Hepcidin 2 Investigations
Elucidation of the Precise Physiological Roles of Hepcidin-2 Isoforms beyond Hepcidin-25 (B1576460)
Beyond the well-established role of hepcidin-25 in regulating iron efflux by binding to ferroportin, the physiological significance of other hepcidin (B1576463) isoforms, particularly hepcidin-20 (B1576446), hepcidin-22, and hepcidin-24 in humans, remains largely undefined. nih.govnih.govapolloscientific.co.ukjax.orguniprot.orguni-freiburg.deuniprot.orgwikipedia.orgashpublications.orgnih.govjax.org These shorter isoforms are N-terminally truncated variants of hepcidin-25 and are detected in human serum and urine. nih.govapolloscientific.co.ukjax.orguniprot.orguni-freiburg.deuniprot.orgashpublications.orgjax.orgmedchemexpress.com While they may arise from the cleavage of prohepcidin or degradation of hepcidin-25, their specific functions in iron regulation or other biological processes are not well understood. uniprot.orgguidetopharmacology.org Studies suggest that these shorter isoforms have significantly reduced or minimal activity in inducing ferroportin degradation compared to hepcidin-25. uniprot.orgwikipedia.org
In contrast, mice possess two hepcidin genes, Hamp1 (homologous to human HAMP encoding hepcidin-25) and Hamp2, which encode distinct hepcidin peptides, referred to as hepcidin-1 (B1576454) and this compound, respectively. nih.govjmbfs.orgnih.gov This genetic difference highlights potential divergences in hepcidin system complexity and function between mice and humans. While mouse hepcidin-1 is considered the primary iron-regulatory hormone analogous to human hepcidin-25, the specific physiological roles of mouse this compound are still under investigation. nih.govnih.gov Research indicates that both mouse Hamp1 and Hamp2 genes are expressed in the liver and their expression can be influenced by dietary iron. nih.govnih.gov However, Hamp2 shows higher expression in the pancreas compared to Hamp1, suggesting potentially distinct tissue-specific roles. nih.gov
Investigation of this compound's Unique Biological Functions (e.g., in radiation response in mice)
Emerging research has identified unique biological functions for specific hepcidin isoforms beyond their direct role in iron homeostasis. Notably, mouse this compound has been identified as a candidate radiation-responsive molecule. nih.govnih.govnih.govidrblab.netuniprot.org Studies in gamma-irradiated mice have shown a significant, dose-dependent increase in urinary this compound levels following exposure. nih.govuniprot.org This increase was observed to start within 24 hours post-irradiation and persist for up to 168 hours, with peak excretion delayed at higher radiation doses. nih.govuniprot.org Interestingly, a biphasic increase in this compound was noted after exposure to lower radiation doses. nih.govuniprot.org This radiation-induced increase in urinary this compound paralleled an upregulation of Hamp2 mRNA levels in the liver, suggesting that increased gene expression contributes to the elevated peptide levels. nih.govnih.govuniprot.org These findings propose mouse this compound as a potential biomarker for radiation exposure, offering a potential tool for dose estimation, particularly as its elevation can be detected up to a week post-exposure, unlike some other biodosimetric methods. nih.govnih.govuniprot.org Further research is needed to fully understand the mechanisms underlying this radiation response and whether similar responses occur with human hepcidin isoforms.
Discovery of Novel Regulatory Mechanisms and Signaling Pathways Specific to this compound
While the regulation of hepcidin-25 expression is extensively studied and known to involve complex interplay between iron levels, inflammation (primarily via IL-6/STAT3 pathway), erythropoietic activity, and the BMP/SMAD signaling pathway, the regulatory mechanisms specific to this compound (mouse) and the shorter human isoforms are less characterized. nih.govguidetopharmacology.orgbachem.comnih.gov
For mouse this compound, the observed upregulation of hepatic Hamp2 mRNA levels in response to radiation suggests that specific signaling pathways are activated by radiation exposure, leading to increased Hamp2 transcription. nih.govnih.govuniprot.org Identifying these upstream signals and the transcription factors involved represents a key area for future research.
For human hepcidin-20, -22, and -24, their formation is thought to involve proteolytic processing of prohepcidin or degradation of hepcidin-25. uniprot.orgguidetopharmacology.org The specific enzymes (convertases or peptidases) responsible for these cleavages and the factors that regulate their activity are not fully elucidated. Understanding these processing mechanisms and any unique signaling pathways that might influence the production or stability of these shorter isoforms is crucial for defining their biological roles. The presence of these shorter isoforms, particularly in conditions with elevated hepcidin-25 like chronic kidney disease and sepsis, suggests that their formation might be influenced by specific pathological states. apolloscientific.co.ukuniprot.org
Detailed Structure-Function Relationships of this compound in Ferroportin Binding
The biological activity of hepcidin-25 in regulating iron export is mediated by its direct binding to the iron exporter ferroportin, leading to its internalization and degradation. nih.govapolloscientific.co.uknih.govbachem.com This interaction is critically dependent on the structure of hepcidin-25, particularly its N-terminal region and the disulfide bonds that maintain its folded structure. nih.gov
For mouse this compound, while it shares sequence homology with mouse hepcidin-1 (human hepcidin-25 homolog), its affinity for ferroportin and its ability to induce ferroportin degradation may differ. nih.gov Further research is required to determine the structure-function relationship of mouse this compound in the context of iron regulation and its potential interaction with mouse ferroportin.
Development of Advanced Analytical Tools for Highly Sensitive and Specific this compound Measurement
Accurate and specific measurement of hepcidin isoforms is essential for understanding their biology and potential clinical significance. While immunoassays like ELISA are available for hepcidin measurement, they often lack the specificity to distinguish between the different isoforms and may measure total hepcidin levels. nih.govapolloscientific.co.ukuni-freiburg.denih.gov
Mass spectrometry-based techniques, including SELDI-TOF MS, MALDI-TOF MS, and LC-MS/MS, have emerged as powerful tools for the separation, identification, and quantification of individual hepcidin isoforms based on their mass-to-charge ratio. nih.govapolloscientific.co.ukjax.orguni-freiburg.deashpublications.orgjax.orgnih.govmedchemexpress.com These methods allow for the simultaneous detection and quantification of hepcidin-20, -22, -24, and -25 in biological samples like serum and urine. nih.govapolloscientific.co.ukjax.orguniprot.orgashpublications.orgmedchemexpress.com The development of sensitive and robust mass spectrometry assays, including the use of stable isotope-labeled internal standards, has improved the accuracy and reproducibility of hepcidin isoform measurements. uniprot.org
However, challenges remain in standardizing these assays across different laboratories and establishing reference ranges for the less abundant isoforms. uni-freiburg.dejax.org Continued development of advanced analytical tools with high sensitivity and specificity is crucial for accurately quantifying this compound (mouse) and the various human isoforms in different biological matrices and for large-scale studies.
Integrated 'Omics' Approaches for Systems-Level Understanding of this compound Biology
To gain a comprehensive understanding of this compound biology, integrated 'omics' approaches are increasingly being applied. These approaches allow for the simultaneous analysis of multiple layers of biological information, including genomics, transcriptomics, proteomics, and metabolomics.
Transcriptomic studies can investigate the expression patterns of the Hamp2 gene in mice or the HAMP gene and its processing enzymes in humans under various physiological and pathological conditions, providing insights into the transcriptional regulation of hepcidin isoforms. nih.govnih.govnih.gov Proteomic approaches, particularly using advanced mass spectrometry, enable the identification and quantification of hepcidin isoforms and their interacting proteins, helping to elucidate their post-translational modifications and complex formation. medchemexpress.com Metabolomics can identify metabolic pathways and biomarkers associated with altered hepcidin isoform levels, providing a broader view of their impact on cellular and systemic metabolism. nih.gov
Integrating data from these different 'omics' platforms can reveal complex regulatory networks and signaling pathways involving this compound and other isoforms, leading to a systems-level understanding of their roles in iron homeostasis, immune responses, and other biological processes. Applying these approaches specifically to study mouse this compound in the context of radiation response or other unique functions will be particularly informative.
Comparative Studies of this compound across Different Species
Comparative studies of hepcidin isoforms across different species are essential for understanding the evolutionary history and functional divergence of the hepcidin system. The presence of two hepcidin genes in mice (Hamp1 and Hamp2) compared to a single HAMP gene in humans provides a valuable model for studying the potential for functional specialization of hepcidin paralogs. nih.govnih.gov Similarly, the identification of HAMP1-type and HAMP2-type homologous genes in teleost fish suggests an ancient gene duplication event and potentially conserved or divergent roles of these hepcidin lineages in vertebrates. nih.gov
Modeling this compound Dynamics in Complex Biological Networks
The intricate regulation of iron homeostasis, with hepcidin as a central mediator, involves complex interactions within various biological networks. Computational and mathematical modeling approaches have become essential tools for understanding the dynamic behavior of hepcidin and its interplay with other components in these networks, particularly in the context of health and disease plos.orgplos.org. These models aim to provide a quantitative and dynamic description of iron absorption, distribution, storage, and mobilization, agreeing with a wide array of phenotypes observed in iron-related disorders nih.gov.
Models of hepcidin dynamics often focus on its role within the systemic iron regulatory network, which includes iron pools in different organs (serum, liver, spleen, bone marrow, red blood cells, duodenum, and others) and the fluxes of iron between them plos.org. A core element in these models is the hepcidin-ferroportin axis, where hepcidin binding to the iron exporter ferroportin triggers its internalization and degradation, thereby controlling iron release into the bloodstream plos.orgnih.govmdpi.com.
Mathematical models frequently employ ordinary differential equations (ODEs) to describe the time dynamics of iron pools and regulating proteins plos.orguconn.edu. These models incorporate key regulatory mechanisms influencing hepcidin expression and activity, such as the iron-sensing BMP6/SMAD pathway, inflammatory signals via the IL6/STAT pathway, erythropoietic demand, and hypoxia plos.orgplos.orgthebloodproject.com.
Computational models have been used to simulate disease states, such as hemochromatosis and anemia of inflammation, by altering specific parameters that mimic genetic mutations or pathological conditions nih.govplos.org. These simulations can provide quantitative insights into the mechanisms underlying iron overload or deficiency in these disorders plos.org. For example, simulating hemochromatosis by altering a parameter mimicking an HFE gene mutation in a liver iron metabolism model provided a quantitative understanding of the resulting iron overload plos.org.
Furthermore, modeling allows for the investigation of potential therapeutic interventions in silico. A pharmacodynamic model describing hepcidin's role in regulating iron homeostasis in cynomolgus monkeys was used to investigate the impact of inhibiting hepcidin with a monoclonal antibody. nih.gov. This model, which included iron pools in serum, reticuloendothelial macrophages, hemoglobin, and liver, supported the postulated mechanism of hepcidin inhibition of ferroportin-mediated iron transport and predicted the consequences of neutralizing hepcidin on iron-restricted erythropoiesis. nih.gov.
The development of these models often involves calibrating and validating them against experimental data, such as time-resolved measurements of iron responses to dietary changes, inflammation, or genetic perturbations plos.orgnih.gov. Starting from a core model topology, regulatory mechanisms are successively included and parameters fitted until the model accurately reproduces experimental observations plos.org.
Modeling efforts also extend to understanding cellular-level interactions. A computational model of liver iron metabolism, constructed based on known mechanisms and kinetic properties, analyzed the hepatic biochemical network involved in iron sensing and regulation via hepcidin plos.org. This model supported the role of HFE and TfR2 as sensors of systemic iron and their influence on hepcidin expression plos.orgebi.ac.uk.
The complexity of the iron homeostasis network, with hepcidin at its center, necessitates systems biology approaches to fully understand its dynamics nih.govuconn.edu. While various models exist focusing on subsystems like liver iron metabolism, intestinal absorption, or macrophage iron release, there is an ongoing need for integrated models that encompass multiple aspects, such as the interplay between erythropoiesis and iron homeostasis plos.orgresearchgate.net.
Future directions for this compound investigations using modeling include refining existing models with more detailed molecular mechanisms, integrating data from different biological scales (from gene regulation to systemic iron distribution), and applying models to predict responses to novel therapeutic strategies targeting the hepcidin-ferroportin axis thebloodproject.comnih.gov. The modular design of some models simplifies their expansion by allowing the addition of new mechanisms and biological factors, facilitating the discovery of new biology and the efficient testing of experimental hypotheses in silico. researchgate.net.
Here is a summary of some modeling approaches and their focus:
| Model Type | Biological Network/Focus | Key Components Often Included | Typical Output/Findings |
| Systemic Iron Regulation Models | Whole-body iron pools and fluxes | Hepcidin, Ferroportin, Organ Iron Compartments | Dynamics of iron distribution, response to perturbations (diet, inflammation) plos.orgnih.govnih.gov |
| Hepcidin Promoter Regulation | Signaling pathways (BMP/SMAD, IL6/STAT) affecting HAMP gene | Transcription Factors, Promoter Elements | Factors controlling hepcidin expression sensitivity and regulation plos.org |
| Liver Iron Metabolism Models | Hepatic iron sensing and hepcidin production | HFE, TfR2, BMP6, Hepcidin | Role of sensors in regulating hepcidin, simulation of liver iron overload plos.orgebi.ac.uk |
| Pharmacodynamic Models | Hepcidin's effect on iron kinetics | Hepcidin, Ferroportin, Iron Pools | Predicting response to hepcidin-targeting therapies, ferrokinetic parameters nih.gov |
| Macrophage Iron Release Models | Iron export from macrophages | Ferroportin, Hepcidin | Mechanisms of iron efflux control, role of hepcidin on macrophage iron handling plos.orgresearchgate.net |
Q & A
Q. What is the primary functional role of Hepcidin-2 in systemic iron metabolism, and how can its activity be experimentally validated?
this compound regulates iron efflux by binding to ferroportin, inducing its internalization and degradation, thereby reducing cellular iron export . To validate this, researchers can use in vitro assays such as immunofluorescence to track ferroportin localization post-Hepcidin-2 treatment. Western blotting (WB) with antibodies like EPR18937 (specific to this compound) can confirm protein interactions, while iron quantification assays (e.g., ferrozine-based methods) measure changes in cellular iron levels .
Q. What are the standard methodologies for detecting this compound in murine models, and what are critical experimental considerations?
Detection in murine tissues (e.g., liver, kidney) relies on immunohistochemistry (IHC-P) or WB using validated antibodies (e.g., ab190775). Key considerations include tissue fixation protocols (avoid over-fixation to prevent epitope masking) and antibody storage (store at -20°C in pH 7.2 buffer with 0.05% BSA to prevent aggregation) . Northern blotting is recommended for mRNA analysis in iron-overload models, as shown in carbonyl iron-treated mice .
Q. How does iron overload influence this compound expression, and what experimental models are most appropriate to study this relationship?
Iron overload upregulates this compound expression, as demonstrated in murine models (e.g., β2-microglobulin knockout mice or iron-dextran-treated mice) . Researchers should pair these models with transcriptional profiling (RNA-seq) and promoter analysis to identify iron-responsive elements. Control groups fed low-iron diets are essential to establish baseline expression .
Advanced Research Questions
Q. How can conflicting data on this compound’s dual roles in iron regulation and antimicrobial activity be resolved methodologically?
Contradictions may arise from tissue-specific expression or experimental conditions (e.g., LPS-induced inflammation vs. iron loading). To dissect these roles, use conditional knockout models (e.g., hepatocyte-specific Hepc deletion) and compare outcomes in infection vs. iron-loading scenarios. Dual-reporter assays (e.g., luciferase for iron-responsive elements + antimicrobial activity via bacterial co-culture) can isolate mechanistic pathways .
Q. What are the challenges in designing radiation-response studies involving this compound, and how can they be addressed?
this compound exhibits dose-dependent urinary secretion post-radiation, with delayed peaks at ≥1 Gy and biphasic responses at lower doses (0.25–0.5 Gy) . Key challenges include standardizing radiation protocols and controlling for confounding factors (e.g., stress-induced inflammation). Use MALDI-TOF-MS for precise urinary peptide quantification and longitudinal sampling to capture dynamic secretion patterns .
Q. What advanced techniques are recommended to study this compound’s nuclear localization and its implications for non-canonical functions?
The murine this compound precursor (prohepcidin) localizes to the nucleus via a predicted nuclear localization signal (NLS) . To investigate this, employ GFP-tagged prohepcidin constructs and live-cell imaging. NLS deletion mutants can clarify trafficking mechanisms. Co-immunoprecipitation (Co-IP) with nuclear proteins (e.g., histones) may reveal novel interaction partners, while chromatin immunoprecipitation (ChIP) could identify DNA-binding roles .
Q. How should researchers address variability in this compound antibody performance across different tissue types?
Cross-reactivity and epitope accessibility vary by tissue (e.g., liver vs. colon). Validate antibodies using knockout controls and optimize antigen retrieval (e.g., citrate buffer pH 6.0 for IHC-P). Multiplex assays (e.g., proximity ligation) can improve specificity in complex samples .
Methodological Best Practices
- Antibody Validation : Always include positive/negative controls (e.g., liver tissue from iron-deficient mice) and confirm target size (~9 kDa for this compound) via WB .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group iron studies and account for non-normal data (e.g., Shapiro-Wilk test) .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed animal husbandry and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
